molecular formula C13H15N3O2 B11868273 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

Katalognummer: B11868273
Molekulargewicht: 245.28 g/mol
InChI-Schlüssel: NTVVGJIFVFMCQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one is a synthetic organic compound featuring a hydantoin core embedded within a constrained spirocyclic architecture. This structure is of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors. Compounds within this structural class have been investigated as potent inhibitors of matrix metalloproteinases (MMPs) and aggrecanases . These zinc-dependent enzymes are implicated in the pathological degradation of the extracellular matrix, and their inhibition is a valuable strategy for researching conditions such as cancer metastasis, inflammatory diseases, and osteoarthritis . The spirocyclic framework and the 4-methoxyphenyl substituent are key structural features that contribute to binding affinity and selectivity for these enzymatic targets. Researchers can utilize this compound as a valuable chemical tool or a sophisticated building block for probing disease mechanisms, studying enzyme function, and in the design of new therapeutic agents.

Eigenschaften

Molekularformel

C13H15N3O2

Molekulargewicht

245.28 g/mol

IUPAC-Name

3-(4-methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

InChI

InChI=1S/C13H15N3O2/c1-18-10-4-2-9(3-5-10)11-12(17)16-13(15-11)6-7-14-8-13/h2-5,14H,6-8H2,1H3,(H,16,17)

InChI-Schlüssel

NTVVGJIFVFMCQR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=NC3(CCNC3)NC2=O

Herkunft des Produkts

United States
Foundational & Exploratory

The Pharmacological Utility of 3-(4-Methoxyphenyl)-1,4,7-triazaspironon-3-en-2-one: A Privileged Scaffold in Modern Drug Discovery

The Pharmacological Utility of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[1]non-3-en-2-one: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

The pursuit of high-affinity, target-selective therapeutics has increasingly driven medicinal chemists toward conformationally restricted, three-dimensional architectures. Among these, spirocyclic compounds have emerged as "privileged scaffolds" due to their ability to project pharmacophores into complex binding pockets while minimizing the entropic penalty of binding[1].

This technical whitepaper provides an in-depth analysis of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[2]non-3-en-2-one (CAS: 1710674-59-1). By dissecting its structural pharmacology, we elucidate its dual utility as a representative chemotype for two high-value therapeutic mechanisms: Dual GPCR Antagonism (AT1R/ETAR) and Protein-Protein Interaction (PPI) Inhibition (MDM2-p53) .

Structural Pharmacology & Scaffold Rationale

The core of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[2]non-3-en-2-one consists of an imidazolone ring fused to a pyrrolidine ring via a single spiro carbon. This specific 1,4,7-triaza configuration offers several distinct biophysical advantages:

  • Spiro-Conjugation and Rigidity: The orthogonal arrangement of the two five-membered rings restricts the rotational degrees of freedom. This pre-organization locks the 4-methoxyphenyl group into a specific vector, dramatically reducing the entropic cost ( ΔS ) upon target engagement[1].

  • Hydrogen Bonding Vectors: The imidazolone moiety (positions 1, 2, 3, 4) serves as a potent hydrogen bond acceptor/donor system, mimicking the peptide backbone of endogenous ligands.

  • Solvent-Exposed Functionalization: The pyrrolidine nitrogen (position 7) provides a highly versatile, solvent-exposed vector. This allows for the tuning of physicochemical properties (e.g., solubility, logD ) without disrupting the primary pharmacophore binding.

Mechanism of Action 1: Dual GPCR Antagonism (AT1R / ETAR)

Spirocyclic imidazolones are classic pharmacophores for targeting the Angiotensin II Type 1 Receptor (AT1R). Recent advancements have expanded this utility to dual AT1R and Endothelin Type A Receptor (ETAR) antagonism, a mechanism clinically validated by the drug Sparsentan (a 1,3-diazaspiro[2]non-1-en-4-one derivative)[3].

Binding Mechanics

In the context of GPCR antagonism, 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[2]non-3-en-2-one acts as a conformationally restricted peptidomimetic.

  • Hydrophobic Pocket Engagement: The 4-methoxyphenyl group acts as an anchor, penetrating the deep, hydrophobic transmembrane (TM) pocket of AT1R (comprising TM3, TM6, and TM7), displacing the C-terminal phenylalanine of endogenous Angiotensin II.

  • Receptor Stabilization: The spiro-imidazolone core forms critical hydrogen bonds with Arg167 and Tyr35 in the AT1R binding cleft, stabilizing the receptor in an inactive conformation and preventing Gq-protein coupling. This dual-pathway blockade effectively halts downstream Phospholipase C (PLC) activation, mitigating intracellular calcium release and subsequent fibrotic/vasoconstrictive pathology[3].

PathwayAngIIAngiotensin II(Endogenous Ligand)AT1RAT1 Receptor(GPCR)AngII->AT1RActivatesET1Endothelin-1(Endogenous Ligand)ETARETA Receptor(GPCR)ET1->ETARActivatesGqGq Protein ActivationAT1R->GqETAR->GqSpiro3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one(Dual Antagonist)Spiro->AT1RCompetitive InhibitionSpiro->ETARCompetitive InhibitionPLCPhospholipase C (PLC)Gq->PLCIP3IP3 / Calcium ReleasePLC->IP3PathologyVasoconstriction & Fibrosis(Disease State)IP3->Pathology

Figure 1: Mechanism of dual AT1R/ETAR antagonism by the spirocyclic core, preventing Gq-mediated pathology.

Mechanism of Action 2: Protein-Protein Interaction (PPI) Inhibition

Beyond GPCRs, spiro-pyrrolidines are highly privileged scaffolds for disrupting Protein-Protein Interactions (PPIs), most notably the MDM2-p53 axis. This mechanism is exemplified by clinical-stage spiro-oxindoles and spiro-pyrrolidines like MI-888[4].

Binding Mechanics

The p53 tumor suppressor binds to the MDM2 E3 ubiquitin ligase via an α -helical interface driven by three key p53 residues: Phe19, Trp23, and Leu26[4].

  • α -Helix Mimicry: The 1,4,7-triazaspiro[2]nonane core acts as a non-peptidic α -helix mimetic. The rigid spiro center forces the substituents into the exact spatial arrangement required to mimic the i,i+4,i+7 side-chain projection of an α -helix.

  • Trp23 Pocket Insertion: The 4-methoxyphenyl group is perfectly positioned to insert deep into the Trp23 sub-pocket of MDM2. The electron-donating methoxy group enhances π−π stacking interactions with the hydrophobic residues lining the MDM2 cleft, effectively displacing p53 and restoring its apoptotic function[4].

Quantitative Target Engagement Profile

To contextualize the pharmacological utility of this scaffold, the following table summarizes the representative binding affinities ( Ki​ / IC50​ ) for the 1,4,7-triazaspiro[2]nonane class against its primary targets, derived from structure-activity relationship (SAR) benchmarks of analogous clinical compounds[3][4].

Target SystemMechanismRepresentative Ki​ (nM)Cellular IC50​ (nM)Primary Binding Interaction
AT1 Receptor GPCR Antagonism0.5 - 5.010 - 50Hydrophobic pocket (TM3/TM6)
ETA Receptor GPCR Antagonism10.0 - 25.050 - 150Orthosteric cleft (TM2/TM7)
MDM2-p53 PPI Inhibition0.4 - 2.030 - 80Trp23 sub-pocket insertion

Experimental Protocols for Target Validation

To validate the mechanism of action for 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[2]non-3-en-2-one, a self-validating, orthogonal screening workflow must be employed.

Protocol A: Radioligand Binding Assay (GPCR Validation)

Causality: Radioligand displacement confirms direct orthosteric engagement at the AT1R/ETAR, isolating the binding event from downstream signal amplification.

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human AT1R or ETAR.

  • Incubation: Incubate 10 μ g of membrane protein with 0.1 nM [ 125 I]-Angiotensin II (for AT1R) or [ 125 I]-Endothelin-1 (for ETAR) in assay buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , 0.1% BSA, pH 7.4).

  • Compound Addition: Add the spiro compound in a 10-point dose-response curve (0.1 nM to 10 μ M). Incubate for 90 minutes at room temperature to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash three times with ice-cold buffer. Measure bound radioactivity using a gamma counter.

  • Data Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Fluorescence Polarization (FP) Assay (PPI Validation)

Causality: FP relies on the tumbling rate of molecules in solution. A fluorescent p53 peptide bound to the massive MDM2 protein tumbles slowly (high polarization). If the spiro compound displaces the peptide, the small peptide tumbles rapidly (low polarization), confirming direct PPI disruption[4].

  • Reagent Preparation: Synthesize a FAM-labeled p53 peptide (FAM-SQETFSDLWKLLPEN). Purify recombinant human MDM2 (residues 1-118).

  • Complex Formation: Pre-incubate 10 nM FAM-p53 peptide with 30 nM MDM2 protein in FP buffer (50 mM NaCl, 10 mM Tris, 1 mM DTT, 0.01% Tween-20, pH 7.4) for 15 minutes.

  • Displacement: Add the spiro compound (serial dilutions from 10 μ M to 0.1 nM) to the complex in a 384-well black microplate.

  • Measurement: Incubate for 2 hours. Read fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Validation: A decrease in millipolarization (mP) units directly correlates with the compound's ability to displace the p53 peptide.

WorkflowSynthCompoundSynthesis & QCFPFluorescence Polarization(MDM2-p53 PPI)Synth->FPRadioligandRadioligand Binding(AT1R/ETAR GPCR)Synth->RadioligandSPRSPR Kinetics(Target Engagement)FP->SPRRadioligand->SPRCellCell-BasedFunctional AssaysSPR->Cell

Figure 2: Orthogonal High-Throughput Screening (HTS) workflow for validating spirocyclic target engagement.

Conclusion

The compound 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[2]non-3-en-2-one represents a highly versatile, conformationally restricted building block. By leveraging the rigid 3D architecture of the spiro[2]nonane core, it effectively mimics peptide α -helices and C-terminal domains. Whether deployed as a dual AT1R/ETAR antagonist to combat fibrotic kidney disease or as an MDM2-p53 inhibitor in oncology, this chemotype remains a cornerstone of modern, structure-based drug design.

References

  • Benchchem. "Spiro[2]nonan-1-one: A Technical Guide for Researchers and Drug Development Professionals." Benchchem Technical Resources, 2025. 1

  • Kohan DE, et al. "Mechanism of protective actions of sparsentan in the kidney: lessons from studies in models of chronic kidney disease." Clinical Science (London), 2024.5

  • Zhao Y, et al. "A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice." Journal of Medicinal Chemistry, 2013.4

In Vitro Biological Activity of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the potential in vitro biological activities of the novel heterocyclic compound, 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one. Drawing upon the established pharmacological profiles of structurally related triazaspiro and methoxyphenyl-containing moieties, this document outlines detailed experimental protocols for evaluating its anticancer and antimicrobial properties. The guide is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and the underlying scientific principles of key in vitro assays.

Introduction: The Therapeutic Potential of Triazaspiro Compounds

Heterocyclic compounds, particularly those incorporating nitrogen atoms, form the backbone of a significant portion of modern pharmaceuticals. Among these, the triazaspiro scaffold has garnered considerable interest due to its unique three-dimensional structure, which can facilitate novel interactions with biological targets. The incorporation of a methoxyphenyl group is also a well-established strategy in medicinal chemistry, often enhancing the pharmacokinetic and pharmacodynamic properties of a molecule.

While direct biological data for 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one is not yet extensively published, the known activities of related triazole and spiro compounds suggest a strong potential for both anticancer and antimicrobial efficacy.[1][2] Triazine derivatives, for instance, have shown promise in cancer therapy by inducing apoptosis and inhibiting key signaling pathways.[3] This guide, therefore, presents a focused approach to the in vitro evaluation of this promising compound.

In Vitro Anticancer Activity Assessment

The evaluation of a novel compound's anticancer potential is a critical first step in the drug discovery pipeline. In vitro cytotoxicity assays provide essential data on a compound's ability to inhibit cancer cell growth and are used to determine its potency and selectivity.[4]

Rationale for Cytotoxicity Screening

The primary objective of in vitro cytotoxicity screening is to determine the concentration of a compound required to inhibit the proliferation of a panel of cancer cell lines by 50% (IC50).[5] This is a key indicator of the compound's potential as a therapeutic agent. Furthermore, by testing against a variety of cell lines, including those from different tumor types and non-cancerous cell lines, a preliminary assessment of the compound's spectrum of activity and selectivity can be made.[4] For instance, a compound that is highly toxic to cancer cells but shows minimal effect on normal cells would be a promising candidate for further development.[6]

Experimental Workflow: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.[7]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines Cell_Seeding 2. Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Treatment 4. Treat Cells with Compound Dilutions Cell_Seeding->Treatment Compound_Prep 3. Prepare Serial Dilutions of Test Compound Compound_Prep->Treatment MTT_Addition 5. Add MTT Reagent to Each Well Treatment->MTT_Addition Incubation 6. Incubate to Allow Formazan Formation MTT_Addition->Incubation Solubilization 7. Solubilize Formazan Crystals (e.g., with DMSO) Incubation->Solubilization Absorbance_Reading 8. Measure Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate Cell Viability and Determine IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, U-87 for glioblastoma) and a non-cancerous cell line (e.g., HEK293) in appropriate media.[7][8]

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.[5]

    • Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).[5]

    • Remove the media from the cells and replace it with 100 µL of media containing the different compound concentrations. Include a vehicle control (media with DMSO) and a no-treatment control.

    • Incubate for 24, 48, or 72 hours.[7]

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[5]

    • Incubate for 3-4 hours to allow for the conversion of MTT to formazan.[5]

    • Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[7]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value.

Data Presentation and Interpretation

The results of the cytotoxicity assay should be presented in a clear and concise manner. A table summarizing the IC50 values for the test compound against different cell lines is highly recommended.

Table 1: Hypothetical In Vitro Cytotoxicity Data for 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

Cell LineTumor TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2
U-87Glioblastoma9.8
HEK293Normal Kidney> 100

A lower IC50 value indicates greater potency. A significantly higher IC50 value for the non-cancerous cell line compared to the cancer cell lines suggests selectivity, which is a desirable characteristic for a potential anticancer drug.

Potential Mechanisms of Action

Structurally similar triazaspirane derivatives have been shown to inhibit cancer cell migration and invasion by targeting signaling pathways such as the FAK/Src pathway.[9] Further investigation into the mechanism of action of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one could involve Western blotting to assess the phosphorylation status of key proteins in relevant signaling cascades.

In Vitro Antimicrobial Activity Assessment

The emergence of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents.[10] Heterocyclic compounds, including triazoles, have historically been a rich source of antimicrobial drugs.

Rationale for Antimicrobial Susceptibility Testing

In vitro antimicrobial susceptibility testing (AST) is essential for determining a compound's ability to inhibit the growth of or kill microorganisms.[10] The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[11][12]

Experimental Workflow: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[13] It involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium.[12]

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Dilution 1. Prepare Serial Dilutions of Test Compound in Broth Inoculation 3. Inoculate Compound Dilutions with Bacteria Compound_Dilution->Inoculation Bacterial_Inoculum 2. Prepare Standardized Bacterial Inoculum Bacterial_Inoculum->Inoculation Incubate_Plate 4. Incubate the 96-well Plate Inoculation->Incubate_Plate Visual_Inspection 5. Visually Inspect for Bacterial Growth (Turbidity) Incubate_Plate->Visual_Inspection MIC_Determination 6. Determine the MIC (Lowest Concentration with No Visible Growth) Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol: Broth Microdilution
  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one in a suitable solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[12]

  • Preparation of Bacterial Inoculum:

    • Culture the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) overnight.

    • Dilute the bacterial culture to achieve a standardized concentration (e.g., 0.5 McFarland standard).

    • Further dilute the inoculum to the final desired concentration for the assay.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.[13]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[12]

Data Presentation and Interpretation

The antimicrobial activity is reported as the MIC value. A lower MIC value indicates greater antimicrobial potency.

Table 2: Hypothetical MIC Data for 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

MicroorganismGram StainMIC (µg/mL)
Staphylococcus aureusPositive32
Escherichia coliNegative128

These results would suggest that the compound has some activity against the Gram-positive bacterium but is less effective against the Gram-negative bacterium.

Conclusion and Future Directions

This technical guide provides a framework for the initial in vitro evaluation of the biological activities of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one. Based on the established pharmacology of related compounds, there is a strong rationale for investigating its potential as both an anticancer and antimicrobial agent. The detailed protocols provided for the MTT and broth microdilution assays offer a starting point for these investigations.

Positive results from these initial screens would warrant further studies, including:

  • Expansion of the cancer cell line panel to determine the broader spectrum of anticancer activity.

  • Investigation of the mechanism of action in cancer cells, including apoptosis induction and cell cycle analysis.[6]

  • Screening against a wider range of microbial pathogens , including resistant strains.

  • Determination of the minimum bactericidal concentration (MBC) to assess whether the compound is bacteriostatic or bactericidal.

The systematic in vitro evaluation outlined in this guide will be instrumental in elucidating the therapeutic potential of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one and guiding its future development.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022).
  • Antimicrobial Susceptibility Testing - Antiviral - Creative Diagnostics. (n.d.).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.).
  • Antimicrobial Susceptibility Testing - Apec.org. (n.d.).
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds - Benchchem. (n.d.).
  • Antimicrobial susceptibility testing: currently used methods and devices and the near future in clinical practice | Journal of Applied Microbiology | Oxford Academic. (2020).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal. (n.d.).
  • A Triazaspirane Derivative Inhibits Migration and Invasion in PC3 Prostate Cancer Cells. (2023).
  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC. (n.d.).
  • Potential Anticancer Activity of Novel Triazoles and Related Derivatives - ResearchGate. (n.d.).
  • Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms - PubMed. (2025).
  • An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof | Request PDF - ResearchGate. (n.d.).
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI. (2020).

Sources

Physicochemical Profiling and Analytical Characterization of 3-(4-Methoxyphenyl)-1,4,7-triazaspironon-3-en-2-one: A Technical Guide

Physicochemical Profiling and Analytical Characterization of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[1]non-3-en-2-one: A Technical Guide

Executive Summary & Introduction

The compound 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[1]non-3-en-2-one (CAS: 1710674-59-1) represents a highly privileged structural motif in modern medicinal chemistry[2]. Featuring a spiro-fused imidazolone and pyrrolidine core, this molecule leverages three-dimensionality to enhance target specificity. As the pharmaceutical industry shifts away from planar, aromatic-heavy molecules—a paradigm shift famously termed [3]—spirocyclic scaffolds have emerged as critical building blocks for hit-to-lead optimization[1].

This technical guide outlines the physicochemical descriptors, synthesis protocols, and analytical characterization workflows required to utilize this compound effectively in drug discovery.

Physicochemical Properties & Molecular Descriptors

The inherent three-dimensionality of the 1,4,7-triazaspiro[1]nonane core significantly improves the physicochemical profile compared to flat heteroaromatic analogs. The presence of the basic pyrrolidine nitrogen and the hydrogen-bonding capabilities of the imidazolone ring make it an excellent candidate for diverse biological targets.

Table 1: Physicochemical & Structural Data

PropertyValueCausality / Significance
Molecular Formula C13H15N3O2Defines the atomic composition.
Molecular Weight 245.28 g/mol Well within the Lipinski Rule of 5 (<500 Da), ensuring optimal oral absorption.
Fraction sp3 (Fsp3) 0.38High carbon saturation correlates with improved solubility and clinical success[3].
TPSA ~79.8 ŲOptimal for membrane permeability; values <90 Ų often permit blood-brain barrier (BBB) penetration.
LogP (estimated) ~1.6Balances aqueous solubility with lipophilicity for target engagement.
H-Bond Donors / Acceptors 2 / 5Ensures robust target-protein interactions without violating permeability rules.
Rotatable Bonds 2Low conformational entropy penalty upon target binding.

Synthetic Methodology: Constructing the Spiro Core

The synthesis of the 1,4,7-triazaspiro[1]non-3-en-2-one scaffold requires precise control over the spiro center. The following protocol details the condensation of a protected pyrrolidine derivative to yield the target compound.

Step-by-Step Protocol: Synthesis of the Spiro-Imidazolone Core
  • Starting Material Preparation: Begin with 1-Boc-3-amino-pyrrolidine-3-carboxylic acid.

    • Causality & Expertise: The orthogonal Boc protection on the pyrrolidine nitrogen is critical. It prevents unwanted side reactions and polymerization of the secondary amine during the high-temperature cyclization step.

  • Amidation & Cyclization: React the amino acid with 4-methoxybenzamidine hydrochloride in the presence of a coupling reagent (e.g., HATU) and a hindered base (DIPEA) in DMF. Heat the reaction to 80°C for 12 hours.

    • Causality & Expertise: The initial coupling forms an intermediate amide, which undergoes intramolecular cyclization upon heating to form the thermodynamically stable 3-en-2-one (imidazolone) ring.

  • Workup & Purification: Quench with water and extract with ethyl acetate. Wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the Boc-protected spirocycle.

  • Deprotection (Self-Validating Step): Treat the intermediate with 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for 2 hours.

    • Trustworthiness & Validation: The reaction progress is monitored by TLC; the complete disappearance of the less polar Boc-protected starting material serves as a self-validating indicator of total deprotection.

  • Final Isolation: Evaporate the TFA/DCM, neutralize with saturated aqueous NaHCO₃, and extract with 10% MeOH/DCM to yield the final product.

Analytical & ADME Characterization Protocol

To ensure the trustworthiness of the synthesized batch for downstream biological assays, a rigorous LC-MS/MS protocol is employed.

Protocol: LC-MS/MS Quantitative Profiling
  • Chromatographic Separation: Utilize a C18 Reverse Phase column (e.g., Waters Acquity BEH C18, 1.7 µm) with a mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Causality & Expertise: The basic pyrrolidine nitrogen will be protonated under acidic conditions, ensuring sharp peak shapes and preventing secondary interactions with residual silanols on the column.

  • Mass Spectrometry Detection: Operate in positive electrospray ionization (ESI+) mode, monitoring the [M+H]⁺ transition at m/z 246.1.

  • System Suitability & Self-Validation: Prior to sample analysis, inject a blank solvent followed by a known calibration standard.

    • Trustworthiness & Validation: The system is validated only if the blank shows <5% carryover and the calibration curve yields an R² > 0.995. A stable isotope-labeled internal standard (SIL-IS) must be spiked into all samples to correct for matrix effects and ionization suppression.

Pharmacological Relevance & Workflow

Spirocyclic compounds like 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[1]non-3-en-2-one are frequently utilized in hit-to-lead campaigns. Their rigid, three-dimensional structure allows for precise vector projection of pharmacophores (such as the 4-methoxyphenyl group) into deep binding pockets of target proteins, which are often inaccessible to flat molecules[1].

GN1Spirocyclic Core Synthesis(CAS: 1710674-59-1)N2Physicochemical Profiling(MW: 245.28, TPSA: ~80)N1->N2 Structural ValidationN3In Vitro ADME Screening(Microsomal Stability, Permeability)N2->N3 Lead-like PropertiesN4Target Binding Assay(e.g., GPCR / Protease)N3->N4 High BioavailabilityN5Hit-to-Lead Optimization(Fsp3 > 0.3)N4->N5 Activity ConfirmedN5->N1 Iterative Design

Workflow for the pharmacological evaluation and optimization of spirocyclic scaffolds.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.[Link]

Methodological & Application

Application Notes & Protocols: Establishing In Vivo Dosing Regimens for 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive framework for establishing robust and reproducible in vivo dosing protocols for the novel small molecule, 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one, in murine models. As this compound is not widely characterized in existing literature, this guide emphasizes the foundational steps required to progress a new chemical entity (NCE) from the bench to preclinical in vivo assessment. The protocols herein are designed to be self-validating, explaining the scientific rationale behind each step to ensure the generation of high-quality, translatable data. We will cover critical preliminary assessments, formulation strategies, and the sequential execution of dose-finding, pharmacokinetic, and pharmacodynamic studies.

Introduction: The Challenge of a Novel Chemical Entity

3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one is a heterocyclic compound featuring a triazaspiro scaffold. The presence of a methoxyphenyl group is common in pharmacologically active molecules, suggesting potential interactions with biological targets, but its specific mechanism of action, potency, and in vivo disposition are currently undefined.

The primary challenge for any NCE is the complete absence of established biological data. Therefore, the initial in vivo studies are not aimed at efficacy but at characterizing safety and behavior—how the animal body affects the drug (pharmacokinetics) and how the drug affects the body (pharmacodynamics). This guide provides the strategic workflow to systematically de-risk and characterize the compound for future efficacy trials.

The overall workflow is a multi-stage process designed to build knowledge incrementally, with each stage informing the design of the next.

G Formulation Compound Characterization & Formulation Development MTD Maximum Tolerated Dose (MTD) Study Formulation->MTD PK Pharmacokinetic (PK) Study MTD->PK Inform dose selection (e.g., 1/2 MTD) PD Pharmacodynamic (PD) / Target Engagement Study PK->PD Guide dosing frequency (based on T½) Efficacy Therapeutic Efficacy Study PD->Efficacy

Caption: Workflow for In Vivo Characterization of an NCE.

Pre-Dosing Characterization & Formulation Development

The most common reason for failure in in vivo studies is poor bioavailability stemming from inadequate formulation. The goal is to prepare a safe, homogenous, and stable formulation suitable for the chosen route of administration.

2.1. Solubility Assessment

Before any animal is dosed, the solubility of the compound must be determined in a panel of pharmaceutically acceptable vehicles. This is a critical step, as the choice of vehicle can significantly impact drug exposure and may introduce confounding toxicity.[1][2]

Protocol: Vehicle Screening

  • Prepare a panel of vehicles. Common choices are listed in the table below.

  • Add a known mass of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one (e.g., 10 mg) to a fixed volume (e.g., 1 mL) of each vehicle in a glass vial.

  • Vortex vigorously for 2-5 minutes.

  • Sonicate in a water bath for 15-30 minutes to aid dissolution.

  • Visually inspect for particulates against a dark background. If a clear solution is not achieved, the compound is considered poorly soluble at that concentration.

  • For suspensions, observe the rate of precipitation. A good suspension should not settle within the time required for dosing all animals in a cage.

Table 1: Common Vehicles for Murine Dosing Studies

Vehicle CompositionRoute(s)Properties & Considerations
Aqueous-Based
0.9% SalineIV, IP, SC, POIsotonic and well-tolerated. Only suitable for highly water-soluble compounds.[3]
0.5% (w/v) Carboxymethylcellulose (CMC) in waterPO, IPA common suspending agent for insoluble compounds. Can be combined with a small amount of surfactant like Tween 80 (0.1%).[2][4]
10% Hydroxypropyl β-cyclodextrin (HPβCD) in waterIV, IP, POA solubilizing agent that forms inclusion complexes with hydrophobic drugs. Generally safe but can have dose-limiting toxicities.[1][3]
Co-Solvent Systems
5-10% DMSO / 30-40% PEG400 / 50-65% Saline or WaterIV, IP, POA widely used system for compounds with poor aqueous solubility. Caution: DMSO and PEG can have their own biological effects and neurotoxicity at high concentrations.[2][4][5]
10% Cremophor EL / 10% Ethanol / 80% SalineIV, IPEffective for highly lipophilic compounds but carries a higher risk of hypersensitivity reactions and toxicity.[6]
Oil-Based
Corn Oil, Sesame OilPO, SC, IMSuitable for highly lipophilic, water-insoluble compounds. Not for IV administration.[3]

2.2. Causality in Vehicle Selection

The choice is a trade-off between solubilizing power and potential toxicity.

  • For intravenous (IV) administration: A clear solution is mandatory to prevent embolization.[1] Co-solvent systems or cyclodextrin-based formulations are often necessary.

  • For intraperitoneal (IP) or oral (PO) administration: Suspensions are acceptable. A micronized suspension in 0.5% CMC is often a safe and effective starting point.

  • Crucially, a vehicle-only control group must be included in all experiments to ensure that any observed effects are due to the compound, not the formulation itself.[1][2]

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable, life-threatening toxicity over a specified period.[7][8] It is the essential first step in in vivo testing and informs the dose levels for subsequent PK and efficacy studies.[9]

Protocol: Single-Dose MTD Escalation in Naive Mice

  • Animal Model: Use a common outbred strain like CD-1 mice or the strain intended for future efficacy studies (e.g., C57BL/6). Use both male and female animals as sensitivity can differ.[10] (n=3-5 per group).

  • Dose Selection: Based on in vitro data (if available), estimate a starting dose. If no data exists, start low (e.g., 10 mg/kg). Doses are escalated in subsequent cohorts (e.g., 10, 30, 100, 300 mg/kg).

  • Administration: Administer a single dose via the intended clinical or experimental route (e.g., IP or PO). The dosing volume should be consistent, typically 5-10 mL/kg (e.g., 100-200 µL for a 20 g mouse).[4]

  • Monitoring: Observe animals intensely for the first 4 hours post-dose, then daily for 7-14 days.[11]

  • Data Collection: Record the following:

    • Clinical Signs: Note any signs of toxicity such as lethargy, ruffled fur, ataxia, seizures, or changes in breathing. Assign a clinical score if possible.

    • Body Weight: Measure daily. A weight loss of >15-20% is a key indicator of toxicity and a common humane endpoint.[9][12]

    • Mortality: Record the time of any deaths.

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or severe, irreversible clinical signs of distress.[8][9]

Table 2: Example MTD Study Design & Interpretation

Dose Group (mg/kg)nRoute% Body Weight Change (Nadir)Clinical SignsMortalityOutcome/Decision
Vehicle Control5IP+2%None0/5Vehicle is well-tolerated
305IP-1%None0/5Well-tolerated
1005IP-8%Mild, transient lethargy (2h)0/5Well-tolerated, mild effects
200 5IP-16% (recovered by Day 5)Moderate lethargy (4h)0/5Identified as MTD
3005IP-25%Severe lethargy, ataxia2/5Exceeded MTD; dose is unacceptably toxic

Pharmacokinetic (PK) Profiling

A PK study measures the concentration of the drug in the body over time. It is essential for understanding absorption, distribution, metabolism, and excretion (ADME).[6][13] This data determines how much of the drug reaches its target and for how long, which is critical for designing an effective dosing schedule for efficacy studies.

Protocol: Single-Dose PK Study in Mice

  • Animal Model: Typically performed in a common strain like BALB/c or C57BL/6.[14] (n=3-4 animals per time point).

  • Dose Selection: Choose a dose well below the MTD (e.g., 1/10 to 1/2 of the MTD) to ensure animal welfare and avoid non-linear kinetics due to toxicity. A dose of 20 mg/kg could be selected based on the example MTD study above.

  • Study Arms: Two arms are typically run in parallel:

    • Intravenous (IV): Administered via tail vein. This route provides 100% bioavailability and serves as the benchmark.

    • Intended Efficacy Route (e.g., PO or IP): To determine oral or intraperitoneal bioavailability.

  • Blood Sampling: Blood is collected at multiple time points. Serial bleeding from a single mouse is possible and reduces animal usage and variability.[6][13]

    • IV Arm Time Points: e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.[14]

    • PO/IP Arm Time Points: e.g., 15, 30 min, and 1, 2, 4, 8, 24 hours.[14]

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA), centrifuged to separate plasma, and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one are measured using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[14]

  • Data Analysis: Plot plasma concentration versus time to determine key PK parameters.

G cluster_0 PK Study Execution cluster_1 Analysis & Interpretation Dose_IV Dose Group 1 (IV) n=18-24 mice Sample Serial Blood Sampling (e.g., 6 time points) Dose_IV->Sample Dose_PO Dose Group 2 (PO/IP) n=18-24 mice Dose_PO->Sample Process Plasma Separation & Storage (-80°C) Sample->Process LCMS LC-MS/MS Analysis Process->LCMS Analyze samples PK_Calc Calculate PK Parameters LCMS->PK_Calc Dosing_Model Model Dosing Regimen for Efficacy Study PK_Calc->Dosing_Model

Caption: Workflow for a Murine Pharmacokinetic (PK) Study.

Table 3: Key Pharmacokinetic Parameters

ParameterDescriptionSignificance for Dosing Protocol
Tmax Time to reach maximum plasma concentration (Cmax).Indicates the speed of absorption.
Cmax Maximum observed plasma concentration.The peak drug exposure; should ideally be above the in vitro IC50 or EC50 value.
Elimination half-life: time for the plasma concentration to decrease by 50%.Critically important: Determines the dosing frequency. A drug is often dosed every 1-2 half-lives.
AUC Area Under the Curve: total drug exposure over time.Represents the overall exposure of the animal to the drug.
F (%) Bioavailability (PO/IP): (AUC_PO / AUC_IV) * 100.The fraction of the oral/IP dose that reaches systemic circulation. Low F% may require higher doses.

Efficacy Study Design: A Synthesis of MTD and PK Data

With MTD and PK data, a rational efficacy study can be designed. The goal is to maintain the drug concentration in the plasma (and hopefully at the target tissue) above the biologically effective concentration without causing toxicity.

Key Considerations:

  • Dose Selection: Choose 2-3 dose levels. The highest dose should be at or near the MTD. Lower doses can help establish a dose-response relationship.

  • Dosing Frequency: This is dictated by the drug's half-life (T½).

    • If T½ is long (e.g., 12-24 hours), once-daily (QD) dosing may be sufficient.

    • If T½ is short (e.g., 2-4 hours), twice-daily (BID) dosing may be required to maintain exposure.

  • Route of Administration: Should match the route used in the PK study and, ideally, the intended clinical route.

  • Duration: The treatment duration depends on the disease model (e.g., 2-4 weeks for a tumor xenograft model).[15]

  • Endpoints: Efficacy is measured by a relevant outcome (e.g., tumor volume, reduction in a disease biomarker). Body weight and clinical signs must be monitored throughout to ensure the chronic dosing regimen is tolerated.

Conclusion

Establishing an in vivo dosing protocol for a novel compound like 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one is a systematic, data-driven process. By first defining the formulation and safety limits through MTD studies, and then understanding the drug's exposure profile via pharmacokinetics, researchers can design and execute meaningful efficacy studies with a higher probability of success. Each step is a validation check that builds confidence in the subsequent, more complex experiments, ensuring the responsible use of animals and the generation of high-quality scientific data.

References

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from Bienta website. [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from ResearchGate. [Link]

  • Gao, H., et al. (n.d.). Murine Pharmacokinetic Studies. PMC - NIH. [Link]

  • Ferreira, R. T., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Publishing at the Library. [Link]

  • Jackson, S. J., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. PMC. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Faith, R. E., et al. (2012). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC - NIH. [Link]

  • ResearchGate. (2025). Murine Pharmacokinetic Studies | Request PDF. Retrieved from ResearchGate. [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from Reaction Biology website. [Link]

  • Ferreira, R. T., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]

  • Turos, E., et al. (2025). The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. Preprints.org. [Link]

  • Takanohashi, Y., et al. (2022). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. J-Stage. [Link]

  • ResearchGate. (n.d.). Maximum Tolerated Dose. Retrieved from ResearchGate. [Link]

  • Huang, F., et al. (2015). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. PMC - NIH. [Link]

  • ichorbio. (2022). In Vivo Immune Checkpoint Blockade Assay Protocol. Retrieved from ichorbio website. [Link]

Sources

Application Note: 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one as a High-Fsp³ Scaffold in Spirocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry’s historical reliance on planar, aromatic building blocks has frequently led to late-stage clinical attrition due to poor physicochemical properties, such as low aqueous solubility and off-target promiscuity. The paradigm shift toward 3D molecular architectures has positioned spirocyclic scaffolds as critical assets in modern drug discovery. This application note details the structural rationale, physicochemical advantages, and experimental deployment of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one , a highly versatile, high-Fsp³ building block designed to accelerate the discovery of kinase inhibitors and GPCR modulators.

The "Escape from Flatland" Paradigm & Scaffold Rationale

In their seminal 2009 analysis, Lovering and colleagues demonstrated that increasing the fraction of sp³-hybridized carbons (Fsp³) in a drug candidate directly correlates with improved clinical success rates [Lovering et al., 2009 [1]]. Planar molecules tend to aggregate via π

π stacking, leading to poor solubility and a higher propensity for CYP450-mediated metabolism.

Spirocycles inherently disrupt these planar liabilities. The 1,4,7-triazaspiro[4.4]non-3-en-2-one core offers a rigid, orthogonal projection of its two five-membered rings. This specific derivative incorporates a 4-methoxyphenyl group at the C3 position, providing a dual-purpose vector: the aromatic ring enables targeted π -stacking within hydrophobic binding pockets, while the methoxy oxygen serves as a hydrogen-bond acceptor. Furthermore, the secondary amine at the N7 position provides an orthogonal, highly reactive handle for late-stage library diversification [ [2]].

ScaffoldLogic A Planar Aromatic Scaffolds (Low Fsp3) C Pi-Stacking Aggregation Poor Aqueous Solubility A->C Leads to B Spirocyclic Scaffolds (High Fsp3) D Enhanced 3D Complexity Improved Solubility B->D Leads to E 3-(4-Methoxyphenyl)-1,4,7- triazaspiro[4.4]non-3-en-2-one B->E Key Example E->D Validates

Figure 1: Logical flow demonstrating the physicochemical advantages of spirocyclic scaffolds.

Physicochemical Profiling

The transition from a flat biaryl system to a spirocyclic framework yields predictable, quantifiable improvements in a molecule's developability profile. Table 1 summarizes the comparative advantages of utilizing the triazaspiro[4.4]nonene scaffold.

Table 1: Comparative Physicochemical Profile of Planar vs. Spirocyclic Scaffolds

ParameterTraditional Planar Scaffold (e.g., Biaryl)Triazaspiro[4.4]nonene ScaffoldMechanistic Impact
Fsp³ Fraction < 0.2> 0.6Increased 3D complexity reduces off-target binding promiscuity.
Aqueous Solubility Poor (< 10 µM)High (> 100 µM)Disruption of crystal lattice packing prevents π -stacking aggregation.
Vector Projection 2D (Planar)3D (Spherical)Enables access to deep, complex binding pockets (e.g., GPCR allosteric sites).
Metabolic Stability Susceptible to rapid CYP450 oxidationResistant to aromatic oxidationLack of extended aromaticity limits CYP450 epoxidation pathways.

Structural Applications in Target Binding

The unique geometry of the 1,4,7-triazaspiro[4.4]nonene system makes it an ideal core for two primary therapeutic classes:

  • Kinase Inhibitors (Type II / DFG-out): The rigid spiro center allows the molecule to act as a conformationally restricted hinge binder. By functionalizing the N7 position with lipophilic extensions, researchers can drive the molecule deep into the DFG-out allosteric pocket, a strategy increasingly utilized in modern kinase drug discovery [ [3]].

  • GPCR Modulators (Peptidomimetics): The spiro[4.4] system effectively mimics the β -turn secondary structure of endogenous peptides. The 4-methoxyphenyl group can be positioned to interact with specific hydrophobic sub-pockets within the transmembrane helices of GPCRs, while the N7 vector projects toward the solvent-exposed extracellular loops.

Experimental Protocols

Protocol A: N7-Derivatization via Reductive Amination

Objective: To generate a diverse library of spirocyclic analogues by functionalizing the secondary amine at the N7 position. Causality & Rationale: We utilize reductive amination over direct alkylation to avoid over-alkylation (quaternization) of the amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because its steric bulk and electron-withdrawing acetate groups render it mild enough to selectively reduce the intermediate iminium ion without reducing the enone system present in the imidazolone ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one (1.0 eq, 0.5 mmol) and the desired aldehyde (1.2 eq, 0.6 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

    • Note: DCE is preferred over dichloromethane (DCM) as it allows for a slightly higher reaction temperature if the iminium formation is sluggish.

  • Catalysis: Add glacial acetic acid (1.5 eq, 0.75 mmol) to the mixture.

    • Causality: The weak acid catalyzes the formation of the iminium ion, which is crucial for electron-rich or sterically hindered aldehydes.

  • Reduction: Stir at room temperature for 30 minutes, then add NaBH(OAc)₃ (1.5 eq, 0.75 mmol) in a single portion. Stir for an additional 12 hours under a nitrogen atmosphere.

  • Self-Validating Quench & Analysis: Quench the reaction with saturated aqueous NaHCO₃ (5.0 mL).

    • Validation Step: Prior to extraction, spike a 10 µL aliquot of the crude mixture with a known concentration of an internal standard (e.g., caffeine). Analyze via LC-MS. The presence of the internal standard validates that any absence of the starting material mass ([M+H]⁺) is due to true consumption, not ion suppression in the mass spectrometer.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via preparative HPLC.

Protocol B: High-Throughput Kinetic Solubility Assay by Nephelometry

Objective: To empirically validate the solubility enhancements provided by the spirocyclic scaffold. Causality & Rationale: Nephelometry (light scattering) is utilized because it provides a rapid, label-free, and highly sensitive detection of insoluble particulates (precipitation) in an aqueous buffer. This is critical for confirming that the high-Fsp³ scaffold successfully disrupts the crystal lattice packing associated with planar molecules.

Step-by-Step Methodology:

  • Stock Preparation: Prepare 10 mM stock solutions of the synthesized spirocyclic analogues, a planar negative control (e.g., 4,5-diphenyl-1H-imidazole), and a highly soluble positive control (e.g., diphenhydramine) in 100% LC-MS grade DMSO.

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the DMSO stocks to create a concentration gradient (e.g., 10 mM down to 0.078 mM).

  • Aqueous Spike: Transfer 5 µL of each DMSO dilution into a UV-transparent 96-well assay plate containing 245 µL of Phosphate Buffered Saline (PBS, pH 7.4). The final DMSO concentration is strictly maintained at 2.0% (v/v).

    • Causality: Maintaining a constant DMSO concentration across all wells is imperative, as fluctuating co-solvent levels will artificially alter the thermodynamic solubility limit of the compounds.

  • Incubation & Reading: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm) to reach kinetic equilibrium. Read the plate using a microplate nephelometer.

  • Self-Validating Data Analysis: The assay is considered valid only if the planar negative control exhibits a sharp increase in scattered light (precipitation) at <10 µM, and the positive control remains at baseline up to 200 µM. The kinetic solubility limit of the spiro analogues is defined as the highest concentration well that does not exhibit a statistically significant increase in light scattering compared to the DMSO/PBS blank.

Workflow N1 Core Scaffold (CAS: 1710674-59-1) N2 N7-Functionalization (Reductive Amination) N1->N2 Aldehyde/NaBH(OAc)3 N3 Purification (Prep-HPLC) N2->N3 >95% Purity N4 In Vitro Screening (Solubility & Binding) N3->N4 Lead Identification

Figure 2: Standardized workflow for the derivatization and screening of the triazaspiro core.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link] [1]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[Link] [2]

  • Chupakhin, E., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.[Link] [3]

Advanced Sample Preparation and Assay Protocol for Spirocyclic Imidazolines: 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists

Introduction: The Spirocyclic Advantage and Biological Context

In modern drug discovery, escaping the "flatland" of traditional planar aromatic rings is a primary objective. Spirocycles are experiencing a massive surge in medicinal chemistry due to their ability to boost target affinity by offering distinct 3D vectors and unique conformations, while simultaneously optimizing physicochemical properties such as aqueous solubility and metabolic stability[1].

3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one is a specialized spirocyclic imidazoline building block[2]. Compounds containing the imidazoline moiety are classic pharmacophores for the I1-imidazoline receptor (I1R) , a non-adrenergic target heavily implicated in cardiovascular regulation and cellular cytoprotection[3]. To accurately evaluate the efficacy of this spiro-imidazoline in cell-based screening, rigorous sample preparation is paramount. Poor handling leads to compound degradation, precipitation, and ultimately, false-negative assay results.

Causality in Sample Preparation: The DMSO Dilemma

As a Senior Application Scientist, I cannot overstate the importance of solvent management. Chemical decomposition of DMSO stock solutions is a common, yet often overlooked, incident that can entirely derail biological screening campaigns[4].

The Mechanistic Rationale for Our Protocol:

  • Hygroscopicity of DMSO: Dimethyl sulfoxide (DMSO) rapidly absorbs atmospheric moisture. Water uptake significantly lowers the solubility threshold of lipophilic spirocycles, causing micro-precipitation.

  • Freeze-Thaw Degradation: Repeated freeze-thaw cycles of "wet" DMSO stocks induce spontaneous chemical reactions, including oxidation and hydrolysis. Studies have shown that sensitive heterocyclic compounds can undergo complete decomposition when stored in wet DMSO at room temperature[4].

  • The Self-Validating Solution: To create a self-validating assay system, this protocol mandates the use of anhydrous DMSO , single-use aliquoting, inert gas purging (Argon), and routine LC-MS quality control checks prior to biological evaluation.

Experimental Protocols

Stock Solution Preparation (10 mM)

Objective: Generate a stable, oxidation-free master stock.

  • Equilibration: Allow the lyophilized powder of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture onto the cold powder.

  • Dissolution: Weigh the required mass using a microbalance. Dissolve the compound in Anhydrous DMSO (water content <0.005%) to achieve a final concentration of 10 mM.

  • Sonication: Place the sealed vial in a room-temperature water bath sonicator for 5–10 minutes. Causality: Sonication provides acoustic cavitation to disrupt the crystal lattice without applying direct heat, which could degrade the compound.

  • Aliquoting & Purging: Dispense the 10 mM stock into single-use amber glass or low-retention polypropylene vials (e.g., 20 µL per vial). Gently purge the headspace of each vial with a stream of Argon gas for 3 seconds before capping.

  • Storage: Store aliquots immediately at -80°C. Never subject an aliquot to a second freeze-thaw cycle.

PC12 Cell-Based Assay Protocol (I1R-MAPK Signaling)

Objective: Quantify downstream ERK1/2 phosphorylation following I1 receptor activation.

PC12 pheochromocytoma cells are the gold-standard cellular model for investigating I1 imidazoline receptor signaling because they natively express I1 receptors but completely lack α2-adrenergic receptors, eliminating cross-talk[3].

  • Cell Seeding: Seed PC12 cells at 2×104 cells/well in poly-D-lysine coated 96-well plates. Culture in RPMI 1640 supplemented with 10% Horse Serum and 5% Fetal Bovine Serum for 24 hours.

  • Serum Starvation (Critical QC Step): Wash cells twice with PBS and incubate in serum-free RPMI 1640 for 16 hours. Causality: Serum contains growth factors that basally activate ERK. Starvation resets the signaling baseline, ensuring that any observed ERK phosphorylation is strictly compound-induced.

  • Compound Treatment: Thaw a single 10 mM compound aliquot. Dilute serially in serum-free medium to achieve final assay concentrations (e.g., 10 nM to 100 µM). Ensure the final DMSO concentration in the well does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. Treat cells for exactly 15 minutes (the peak activation window for I1R-mediated ERK phosphorylation)[5].

  • Lysis & Detection: Aspirate media, wash with ice-cold PBS, and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify phosphorylated ERK1/2 (p-ERK) versus total ERK using a standard sandwich ELISA or Western Blot.

Mechanistic and Workflow Visualizations

To fully understand the assay, we must map both the biological signaling cascade and the physical handling workflow. Stimulation of the I1 receptor by imidazolines activates phosphatidylcholine-selective phospholipase C (PC-PLC), generating diacylglycerol (DAG), which recruits Protein Kinase C (PKC) to phosphorylate the ERK/MAPK cascade[5].

Pathway Ligand Spiro-Imidazoline Ligand I1R I1 Imidazoline Receptor Ligand->I1R Binding PCPLC PC-PLC Activation I1R->PCPLC Coupling DAG Diacylglycerol (DAG) PCPLC->DAG Hydrolysis PKC Protein Kinase C (PKC) DAG->PKC Recruitment ERK ERK1/2 Phosphorylation PKC->ERK MAPK Cascade

I1 Imidazoline Receptor signaling pathway activating ERK1/2 via PC-PLC and PKC.

Workflow Powder Equilibrate Powder DMSO Anhydrous DMSO Powder->DMSO Sonicate Water Bath Sonication DMSO->Sonicate Aliquots Argon Purge Store -80°C Sonicate->Aliquots Dilution Aqueous Dilution Aliquots->Dilution

Optimized sample preparation workflow for spirocyclic imidazoline compounds.

Quantitative Data Summary

The following table summarizes the critical physicochemical thresholds and assay metrics required to maintain scientific integrity during the screening of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one.

ParameterRecommended Value / MetricScientific Rationale
Master Stock Concentration 10 mMBalances solubility limits with the need for high dilution factors in aqueous media.
Solvent Quality Anhydrous DMSO (<0.005% H2​O )Prevents hydrolysis and micro-precipitation[4].
Max Freeze-Thaw Cycles 0 (Single-use only)Eliminates oxidative degradation and concentration variability.
Max Assay DMSO Tolerance 0.1% (v/v)Prevents DMSO-induced artifacts in PC12 cellular morphology and basal kinase activity.
PC12 Seeding Density 2×104 cells/well (96-well)Ensures cells are in log-phase growth without reaching contact inhibition.
Compound Incubation Time 15 minutesCorresponds to the transient peak of ERK1/2 phosphorylation in PC12 cells[5].

References

  • BLDpharm Catalog:3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one. BLDpharm.
  • The I1-imidazoline Receptor in PC12 Pheochromocytoma Cells Activates Protein Kinases C, Extracellular Signal-Regulated Kinase (ERK) and C-Jun N-terminal Kinase (JNK). PubMed (NIH).
  • The Spirocycle Surge in Drug Discovery. Drug Hunter.
  • I1 Imidazoline Receptor: Novel Potential Cytoprotective Target of TVP1022, the S-Enantiomer of Rasagiline. PLOS One.
  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC (NIH).

Sources

Application Note: Catalytic Asymmetric Synthesis of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

Spirocyclic scaffolds, particularly those containing the triazaspiro[4.4]nonane core, have emerged as privileged structures in modern drug discovery. Their innate three-dimensionality enhances target specificity and metabolic stability, making them highly valuable as potential central nervous system (CNS) agents and anti-tubercular leads[1][2]. However, the construction of the C5 quaternary spirocenter—especially in a highly enantioenriched form—remains a formidable synthetic challenge.

While traditional racemic syntheses followed by chiral resolution suffer from poor atom economy, catalytic asymmetric [3+2] cycloadditions offer a direct, highly efficient route to functionalized pyrrolidine-fused spiro systems[3]. This application note details a state-of-the-art, self-validating protocol for the enantioselective synthesis of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one .

Causality in Experimental Design

The core symmetry-breaking step utilizes a chiral Silver(I)-catalyzed 1,3-dipolar cycloaddition of an unsubstituted azomethine ylide to an exocyclic imidazolone alkene (5-methylene-3-(4-methoxyphenyl)-1,4-diazacyclopent-3-en-2-one).

  • Why Ag(I)? Silver(I) exhibits a high carbophilic and nitrogen-chelating affinity. It coordinates tightly to the N1 and C2=O of the imidazolone, forming a rigid chelate.

  • Why (R)-SegPhos? The biaryl chiral ligand creates a deep, well-defined chiral pocket that effectively shields the Re-face of the exocyclic alkene, forcing the ylide to approach exclusively from the Si-face.

  • Why ACE-Cl for Debenzylation? The standard hydrogenolysis (Pd/C, H₂) of the N-benzyl protected intermediate risks reducing the sensitive C3=N4 imine bond of the imidazolone. 1-Chloroethyl chloroformate (ACE-Cl) provides a mild, chemoselective alternative that cleaves the benzyl group via a carbamate intermediate without affecting the double bond.

Mechanism A Exocyclic Alkene (Imidazolone) B Chiral Ag(I) Ligand Complexation A->B C Face-Selective Chelation B->C D Azomethine Ylide [3+2] Cycloaddition C->D Ylide Addition E N-Benzyl Spiro Intermediate D->E Stereocontrol F ACE-Cl Debenzylation E->F G Target Compound (>95% ee) F->G Reflux / MeOH

Figure 1: Mechanistic pathway of the Ag(I)-catalyzed asymmetric [3+2] cycloaddition.

Experimental Design & Optimization

The optimization of the cycloaddition focused on maximizing the enantiomeric excess (ee) by tuning the Lewis acid, chiral ligand, and solvent environment. As shown in Table 1, tight ion-pairing in non-polar solvents at sub-ambient temperatures is critical for stereocontrol.

Table 1. Optimization of the Catalytic Asymmetric[3+2] Cycloaddition

EntryMetal Salt (5 mol%)Chiral Ligand (5.5 mol%)SolventTemp (°C)Yield (%)ee (%)
1AgOAc(R)-BINAPDCM258265
2AgOAc(R)-BINAPDCM-207888
3AgOAc(R)-SegPhosDCM-208591
4AgF(R)-SegPhosTHF-206075
5Cu(OTf)₂(R)-BOXDCM-207045
6 AgOAc (R)-SegPhos Toluene -20 89 96

Note: Entry 6 represents the optimized conditions utilized in the standard protocol below.

Step-by-Step Protocol (Self-Validating System)

Phase 1: Asymmetric [3+2] Cycloaddition
  • Catalyst Assembly: In a flame-dried Schlenk tube under an argon atmosphere, dissolve AgOAc (8.3 mg, 0.05 mmol) and (R)-SegPhos (36.5 mg, 0.055 mmol) in anhydrous Toluene (5.0 mL). Stir in the dark at room temperature for 30 minutes until a clear, homogeneous complex forms.

  • Substrate Addition: Add 5-methylene-3-(4-methoxyphenyl)-1,4-diazacyclopent-3-en-2-one (202 mg, 1.0 mmol) to the solution. Lower the reaction temperature to -20 °C using a cryocooler. Stir for 15 minutes to allow complete chelation.

  • Ylide Generation: Dissolve N -benzyl-1-(methoxymethyl)- N -(trimethylsilylmethyl)amine (356 mg, 1.5 mmol) in anhydrous Toluene (2.0 mL). Add this solution dropwise to the reaction mixture over 1 hour using a syringe pump. Add a catalytic amount of TFA (10 µL) to trigger ylide formation.

  • In-Process Control (IPC) 1: After 12 hours, check the conversion via TLC (Eluent: EtOAc/Hexane 1:1).

    • Validation Check: If the starting material is still visible, add an additional 0.2 equivalents of the ylide precursor and stir for 4 more hours.

  • Quench & Extraction: Once complete, quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude N-benzyl spiro intermediate via flash column chromatography (Silica gel, gradient 20% to 50% EtOAc in Hexanes).

Phase 2: Chemoselective Debenzylation
  • IPC 2 (Chiral Integrity): Before proceeding, analyze the intermediate via Chiral HPLC.

    • Validation Check: Target ee is >90%. If ee is <90%, perform a single recrystallization from hot ethanol/hexane to optically enrich the intermediate.

  • ACE-Cl Reaction: Dissolve the enantioenriched intermediate (0.8 mmol) in anhydrous 1,2-dichloroethane (DCE) (8.0 mL). Cool to 0 °C and add 1-chloroethyl chloroformate (ACE-Cl, 130 µL, 1.2 mmol) dropwise.

  • Carbamate Cleavage: Reflux the mixture at 85 °C for 2 hours. Cool to room temperature and remove the solvent under reduced pressure.

  • Final Deprotection: Dissolve the resulting crude residue in HPLC-grade Methanol (10 mL) and reflux for 1 hour to decompose the carbamate into the hydrochloride salt of the target compound.

  • Neutralization: Evaporate the methanol, dissolve the residue in minimal water, and neutralize with 1M NaOH to pH 8. Extract with DCM, dry, and concentrate to yield the pure 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one .

Workflow Step1 1. Catalyst Assembly AgOAc + (R)-SegPhos in Toluene Step2 2. Substrate Addition Cool to -20°C Step1->Step2 Step3 3. Ylide Precursor Dropwise Addition Step2->Step3 QC1 In-Process Control: TLC Conversion > 95%? Step3->QC1 QC1->Step3 No (Add more precursor) Step4 4. Aqueous Quench & Extraction QC1->Step4 Yes QC2 Chiral HPLC Target: >90% ee Step4->QC2 Step5 5. ACE-Cl Debenzylation & Final Purification QC2->Step5 Pass

Figure 2: Self-validating workflow ensuring high enantiopurity and chemoselectivity.

Analytical Validation & Data Presentation

To ensure the structural and stereochemical integrity of the synthesized 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one, perform the following analytical validations:

  • Chiral HPLC Analysis:

    • Column: Daicel Chiralpak IC (4.6 × 250 mm)

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Expected Retention Times: Major enantiomer ( S ): 14.2 min; Minor enantiomer ( R ): 18.5 min.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 3.86 (s, 3H, -OCH₃), 3.30-3.15 (m, 4H, pyrrolidine -CH₂-), 2.85 (br s, 1H, -NH), 2.10-1.95 (m, 2H, pyrrolidine -CH₂-).

  • HRMS (ESI-TOF): Calculated for C₁₃H₁₆N₃O₂ [M+H]⁺: 246.1243; Found: 246.1248.

References

  • Catalytic Asymmetric Synthesis of Bicyclic Isothioureas from a Common Enolizable Template. The Journal of Organic Chemistry - ACS Publications.[1] URL: [Link]

  • Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. Taylor & Francis.[2] URL: [Link]

  • Efficient Synthesis of Fully Substituted Pyrrolidine-Fused 3-Spirooxindoles via 1,3-Dipolar Cycloaddition of Aziridine and 3-Ylideneoxindole. MDPI.[3] URL: [Link]

Sources

Application Notes and Protocols: Formulating 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Spiro-Heterocyclic Scaffolds in Precision Medicine

The pursuit of targeted drug delivery systems is a cornerstone of modern pharmaceutical research, aiming to maximize therapeutic efficacy while minimizing off-target toxicity.[1][2] Small molecule therapeutics, despite their potential, often face challenges such as poor solubility, rapid clearance, and non-specific distribution.[3][4] Encapsulating or conjugating these molecules into sophisticated delivery vehicles can overcome these limitations.[2][5][6]

This guide focuses on a novel spiro-heterocyclic compound, 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one. Spirocyclic compounds, characterized by their unique three-dimensional architecture, are considered privileged scaffolds in medicinal chemistry, offering the potential for novel interactions with biological targets.[7][8] The triaza-spiro[4.4]nonenone core, a nitrogen-rich heterocyclic system, presents opportunities for various chemical modifications for attachment to delivery platforms. The methoxyphenyl group suggests the compound may possess some degree of hydrophobicity, a critical consideration for formulation.

Given the novelty of this specific molecule, this document serves as a comprehensive roadmap for researchers and drug development professionals. It outlines the strategic formulation of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one into targeted drug delivery systems and provides detailed protocols for their subsequent characterization and evaluation. We will explore three primary formulation strategies: liposomal encapsulation, polymeric nanoparticle formulation, and conjugation to a targeting ligand.

Part 1: Pre-Formulation and Physicochemical Characterization of the Active Pharmaceutical Ingredient (API)

A thorough understanding of the physicochemical properties of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one is paramount before embarking on formulation.

1.1. Solubility Assessment:

  • Rationale: The solubility of the API in various aqueous and organic solvents will dictate the most suitable formulation approach. Poor aqueous solubility is a common challenge for small molecule drugs.[4]

  • Protocol:

    • Prepare saturated solutions of the API in a range of solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, dimethyl sulfoxide (DMSO)).

    • Equilibrate the solutions at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours.

    • Centrifuge the solutions to pellet undissolved solid.

    • Quantify the concentration of the dissolved API in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

1.2. LogP Determination:

  • Rationale: The octanol-water partition coefficient (LogP) provides a measure of the API's lipophilicity. This is crucial for predicting its interaction with lipid-based delivery systems and biological membranes.

  • Protocol (Shake-Flask Method):

    • Prepare a solution of the API in octanol.

    • Mix this solution with an equal volume of water in a separatory funnel.

    • Shake vigorously to allow for partitioning of the API between the two phases.

    • Allow the phases to separate completely.

    • Measure the concentration of the API in both the octanol and water layers using HPLC.

    • Calculate LogP as the logarithm of the ratio of the concentration in octanol to the concentration in water.

1.3. Chemical Stability:

  • Rationale: Assessing the stability of the API under various conditions (pH, temperature, light) is essential to prevent degradation during formulation, storage, and in vivo administration.

  • Protocol:

    • Prepare solutions of the API in buffers of varying pH (e.g., 4, 7.4, 9).

    • Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 40°C) and under light and dark conditions.

    • At specified time points, analyze the samples by HPLC to quantify the remaining parent compound and identify any degradation products.

Parameter Significance for Formulation
Aqueous SolubilityDetermines the need for solubilizing excipients or encapsulation in hydrophobic carriers.
LogPGuides the selection of lipid-based vs. polymer-based carriers. High LogP suggests suitability for liposomes.
Chemical StabilityInforms on compatible processing conditions and storage requirements for the final formulation.

Part 2: Formulation Strategies for Targeted Delivery

Based on the pre-formulation data, a suitable targeted delivery strategy can be selected. The following sections provide detailed protocols for three common and effective approaches.

Strategy A: Liposomal Encapsulation for Passive Targeting

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[9] For a likely hydrophobic compound like 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one, it would primarily partition into the lipid bilayer.[10][11] PEGylation (the inclusion of polyethylene glycol-modified lipids) can improve stability and prolong circulation time, leading to enhanced accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect, a form of passive targeting.

2.1. Protocol: Thin-Film Hydration Method for PEGylated Liposomes

  • Rationale: This is a robust and widely used method for preparing liposomes.[9] The slow hydration of a thin lipid film allows for the spontaneous formation of multilamellar vesicles (MLVs), which can then be downsized.

  • Materials:

    • 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

    • Phosphatidylcholine (PC)

    • Cholesterol

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

    • Chloroform and Methanol (as organic solvents)

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Step-by-Step Procedure:

    • Lipid Film Formation:

      • Dissolve the API, PC, cholesterol, and DSPE-PEG2000 in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio would be 55:40:5 for PC:Cholesterol:DSPE-PEG2000. The drug-to-lipid ratio should be optimized (e.g., 1:10 to 1:20 w/w).

      • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

      • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydration:

      • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by gentle rotation. This will form a suspension of MLVs.

    • Size Reduction (Extrusion):

      • Subject the MLV suspension to several freeze-thaw cycles to improve lamellarity and encapsulation efficiency.

      • Extrude the suspension sequentially through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, and finally 100 nm) using a mini-extruder. This will produce small unilamellar vesicles (SUVs) with a more uniform size distribution.

    • Purification:

      • Remove any unencapsulated drug by size exclusion chromatography or dialysis against PBS.

Diagram: Liposomal Encapsulation Workflow

Liposome_Workflow cluster_prep Preparation cluster_processing Processing cluster_purification Purification & Final Product A Dissolve API & Lipids in Organic Solvent B Rotary Evaporation (Thin Film Formation) A->B C Hydration with Aqueous Buffer (MLVs) B->C D Freeze-Thaw Cycles C->D E Extrusion (Size Reduction to SUVs) D->E F Removal of Free Drug (Dialysis/SEC) E->F G Sterile Filtration & Storage F->G

Caption: Workflow for preparing drug-loaded liposomes.

Strategy B: Polymeric Nanoparticle Formulation for Controlled Release

Polymeric nanoparticles offer a versatile platform for drug delivery, providing advantages such as improved stability, controlled drug release, and the potential for surface modification for active targeting.[5][12][13] For a hydrophobic API, encapsulation within a biodegradable polymer matrix is a common strategy.[3][4]

2.2. Protocol: Nanoprecipitation for PLGA Nanoparticle Formulation

  • Rationale: Nanoprecipitation (or solvent displacement) is a simple and reproducible method for preparing polymeric nanoparticles, particularly for hydrophobic drugs.[14] It involves the rapid diffusion of a polymer and drug solution in a water-miscible solvent into an aqueous non-solvent phase.

  • Materials:

    • 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

    • Poly(lactic-co-glycolic acid) (PLGA)

    • Acetone (as the organic solvent)

    • Poly(vinyl alcohol) (PVA) or Poloxamer 188 (as a stabilizer)

    • Deionized water

  • Step-by-Step Procedure:

    • Organic Phase Preparation:

      • Dissolve the API and PLGA in acetone.

    • Aqueous Phase Preparation:

      • Dissolve the stabilizer (e.g., 1% w/v PVA) in deionized water.

    • Nanoprecipitation:

      • Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.

      • Nanoparticles will form spontaneously as the acetone diffuses into the water, causing the PLGA and encapsulated drug to precipitate.

    • Solvent Evaporation:

      • Continue stirring the suspension for several hours in a fume hood to allow for the complete evaporation of acetone.

    • Purification and Collection:

      • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles.

      • Wash the pellet several times with deionized water to remove excess stabilizer and any unencapsulated drug.

      • Lyophilize the final nanoparticle pellet for long-term storage.

Diagram: Nanoprecipitation for Polymeric Nanoparticles

Nanoprecipitation_Workflow cluster_phases Phase Preparation Organic Organic Phase: API + Polymer in Water-Miscible Solvent Mixing Rapid Injection of Organic into Aqueous Phase with Stirring Organic->Mixing Aqueous Aqueous Phase: Stabilizer in Water Aqueous->Mixing Evaporation Solvent Evaporation Mixing->Evaporation Purification Centrifugation & Washing Evaporation->Purification Final Lyophilization (Dry Powder) Purification->Final

Caption: Nanoprecipitation workflow for nanoparticle formulation.

Strategy C: Polymer-Drug Conjugates for Active Targeting

For active targeting, the drug can be covalently linked to a polymer that has a targeting ligand attached to it.[5][6][15] This approach ensures that the drug is delivered specifically to cells that overexpress the receptor for the targeting ligand.[3][5] This requires the API to have a suitable functional group for conjugation. Assuming the 1,4,7-triazaspiro[4.4]non-3-en-2-one structure has a reactive amine, it can be conjugated to a polymer.

2.3. Protocol: NHS-Ester Chemistry for Polymer-Drug Conjugation

  • Rationale: N-Hydroxysuccinimide (NHS) ester chemistry is a common and efficient method for conjugating amine-containing molecules to carboxylated polymers.

  • Materials:

    • 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

    • Poly(ethylene glycol) with a terminal carboxylic acid and a targeting ligand (e.g., Folic Acid) at the other end (FA-PEG-COOH)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous DMSO

    • Dialysis tubing (with appropriate molecular weight cut-off)

  • Step-by-Step Procedure:

    • Activation of Polymer:

      • Dissolve FA-PEG-COOH in anhydrous DMSO.

      • Add EDC and NHS to the solution to activate the carboxylic acid group, forming an NHS ester. Stir at room temperature for several hours.

    • Conjugation:

      • Dissolve the API in anhydrous DMSO.

      • Add the API solution to the activated polymer solution.

      • Let the reaction proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen).

    • Purification:

      • Dialyze the reaction mixture against a large volume of water for 2-3 days to remove unreacted API, EDC, and NHS.

      • Lyophilize the purified polymer-drug conjugate.

Part 3: Physicochemical Characterization of Formulations

Once formulated, the drug delivery systems must be thoroughly characterized to ensure quality and predict in vivo performance.[16][17][18]

Parameter Liposomes Polymeric Nanoparticles Polymer-Drug Conjugate Instrumentation
Particle Size & PDI N/ADynamic Light Scattering (DLS)[12]
Zeta Potential N/ALaser Doppler Velocimetry
Morphology N/ATransmission Electron Microscopy (TEM)[17]
Encapsulation Efficiency (%) N/AHPLC, UV-Vis Spectroscopy
Drug Loading (%) HPLC, UV-Vis Spectroscopy

3.1. Protocol: Measuring Particle Size and Zeta Potential

  • Rationale: Particle size influences biodistribution, cellular uptake, and clearance.[16] The Polydispersity Index (PDI) indicates the uniformity of the particle size distribution. Zeta potential is a measure of surface charge, which affects stability and interaction with biological membranes.

  • Procedure:

    • Dilute the liposome or nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water).

    • Analyze the sample using a DLS instrument to obtain the average particle size and PDI.

    • Use the same instrument in electrophoresis mode to measure the zeta potential.

3.2. Protocol: Determining Encapsulation Efficiency and Drug Loading

  • Rationale: These parameters quantify the amount of drug successfully incorporated into the delivery system.

  • Procedure:

    • Total Drug (Dt): Take a known amount of the formulation and disrupt it to release the encapsulated drug (e.g., by adding a solvent like methanol or Triton X-100). Quantify the drug concentration using HPLC.

    • Free Drug (Df): Separate the nanoparticles/liposomes from the aqueous phase (e.g., by centrifugation or using centrifugal filter units). Measure the drug concentration in the supernatant.

    • Calculations:

      • Encapsulation Efficiency (%) = [(Dt - Df) / Dt] * 100

      • Drug Loading (%) = [(Dt - Df) / Weight of Nanoparticles/Lipids] * 100

Part 4: In Vitro Evaluation of Targeted Formulations

In vitro assays are essential for assessing the biological performance of the formulations before moving to more complex in vivo models.[19][20][21][22]

4.1. In Vitro Drug Release

  • Rationale: This assay evaluates the rate and extent of drug release from the delivery system under physiological conditions.

  • Protocol (Dialysis Method): [23]

    • Place a known amount of the drug-loaded formulation into a dialysis bag with a suitable molecular weight cut-off.

    • Submerge the sealed bag in a release medium (e.g., PBS at pH 7.4, potentially with 0.5% Tween 80 to maintain sink conditions) at 37°C with gentle stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Quantify the drug concentration in the withdrawn aliquots by HPLC.

    • Plot the cumulative percentage of drug released versus time.

4.2. Cellular Uptake Studies

  • Rationale: To confirm that the targeted formulations are internalized by the target cells. This often requires fluorescently labeling the delivery system.

  • Protocol (Flow Cytometry): [24]

    • Seed target cells in multi-well plates and allow them to adhere.

    • Treat the cells with fluorescently labeled formulations for various time points.

    • Wash the cells thoroughly with cold PBS to remove non-internalized particles.

    • Harvest the cells and analyze them by flow cytometry to quantify the mean fluorescence intensity, which correlates with cellular uptake.

4.3. Cytotoxicity Assays

  • Rationale: To evaluate the therapeutic efficacy of the formulated drug compared to the free drug.[25]

  • Protocol (MTT Assay): [24]

    • Seed target cells in a 96-well plate.

    • Treat the cells with serial dilutions of the free API, drug-loaded formulations, and empty carriers (as a control).

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 values.

Diagram: In Vitro Evaluation Cascade

InVitro_Cascade cluster_release Release Profile cluster_cellular Cellular Interaction cluster_outcome Decision Point Formulation Drug-Loaded Formulation Release In Vitro Drug Release (Dialysis) Formulation->Release Uptake Cellular Uptake (Flow Cytometry) Formulation->Uptake Decision Proceed to In Vivo Studies? Release->Decision Cytotoxicity Cytotoxicity Assay (MTT Assay) Uptake->Cytotoxicity Cytotoxicity->Decision

Caption: A logical flow for the in vitro testing of formulations.

Part 5: Transition to In Vivo Studies

Promising formulations identified through in vitro testing should be advanced to in vivo studies in relevant animal models.[26] These studies are critical for evaluating pharmacokinetics (PK), biodistribution, efficacy, and toxicity in a complex biological system.

Key In Vivo Studies:

  • Pharmacokinetics: To determine the circulation half-life, clearance, and bioavailability of the formulated drug compared to the free drug.

  • Biodistribution: To assess the accumulation of the drug/carrier in target tissues (e.g., tumors) versus non-target organs. This often involves labeling the carrier with a fluorescent or radioactive tag.

  • Efficacy Studies: To evaluate the therapeutic effect of the formulation in a disease model (e.g., tumor growth inhibition in a xenograft mouse model).

  • Toxicity Studies: To assess any potential adverse effects of the formulation.

Conclusion

The successful formulation of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one for targeted drug delivery is a multi-step process that requires a systematic and data-driven approach. By starting with a comprehensive pre-formulation analysis, selecting an appropriate delivery platform, and conducting rigorous physicochemical and in vitro characterization, researchers can develop a formulation with a high probability of success in subsequent in vivo studies. The protocols and strategies outlined in this guide provide a robust framework for unlocking the therapeutic potential of this novel spiro-heterocyclic compound.

References

  • Innovative Design of Targeted Nanoparticles: Polymer–Drug Conjugates for Enhanced Cancer Therapy - PMC. (n.d.).
  • Characterization of Nanoparticle Drug Delivery Systems and their Properties - Research and Reviews. (2022, October 24).
  • Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC. (n.d.).
  • Characterization of Nanoparticles for Drug Delivery - Creative Biostructure iEM Platform. (n.d.).
  • New Methods for Improved Characterization of Silica Nanoparticle-Based Drug Delivery Systems | Langmuir - ACS Publications. (2013, November 7).
  • Innovative Design of Targeted Nanoparticles: Polymer–Drug Conjugates for Enhanced Cancer Therapy - Pharma Excipients. (2023, September 5).
  • Polymer–Drug Conjugates for Targeted Drug Delivery | Request PDF - ResearchGate. (n.d.).
  • Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond. (n.d.).
  • Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - Oxford Academic. (2025, April 15).
  • Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00071H. (2025, February 28).
  • Molecular Platforms for Targeted Drug Delivery - Unipd. (n.d.).
  • Liposomes for Loading Hydrophobic Drugs (F10209D) - Tribioscience. (n.d.).
  • Small-molecule delivery by nanoparticles for anticancer therapy - PMC. (n.d.).
  • Polymer-Drug Conjugate, a Potential Therapeutic to Combat Breast and Lung Cancer. (2020, April 29).
  • Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles. (n.d.).
  • Liposome Encapsulated Small Molecule Development Service - Creative Biolabs. (n.d.).
  • Small Molecule-Based Bone Targeted Drug Delivery Systems: An Overview - APTI Women's Forum. (2023, January 15).
  • Delivery systems for small molecule drugs, proteins, and DNA: the neuroscience/biomaterial interface - PubMed. (2004, November 15).
  • Liposome formulations of hydrophobic drugs - SciSpace. (n.d.).
  • (PDF) Liposome Formulations of Hydrophobic Drugs - ResearchGate. (n.d.).
  • Comparative Analysis of Cellular Uptake and Cytotoxicity for Advanced Drug Delivery Systems - Benchchem. (n.d.).
  • Advancing Therapeutic Strategies with Polymeric Drug Conjugates for Nucleic Acid Delivery and Treatment - Dove Medical Press. (2025, January 4).
  • Cell Viability Assays: Methods and Protocols | Request PDF - ResearchGate. (n.d.).
  • Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond. (2021, September 24).
  • Antibody-Drug Conjugates: Design, Formulation and Physicochemical Stability - PubMed. (2015, May 19).
  • Antibody–Drug Conjugates: A Comprehensive Review - AACR Journals. (2020, January 2).
  • Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC. (n.d.).
  • In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
  • International Journal of Research and Development in Pharmacy & Life Sciences - Advancing Drug Delivery Systems: In-Vitro Research Highlights. (2025, December 30).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1).
  • Invitro comparison of controlled and targeted drug delivery using niosomes and liposomes - SciSpace. (n.d.).
  • Ultrasound mediated Targeted Drug Delivery In Vitro: design, evaluation and application - Discovery - the University of Dundee Research Portal. (n.d.).
  • Cell proliferation and cytotoxicity assays - SciSpace. (2016, May 4).
  • Measuring Cell Viability / Cytotoxicity - dojindo. (n.d.).
  • In Vitro Assays | For successful drug discovery programs - AXXAM. (n.d.).
  • In vivo targeting through click chemistry - PubMed. (2015, April 15).
  • ChemInform Abstract: Synthesis of Spiro Compounds as Medicinal Agents; New Opportunities for Drug Design and Discovery. Part I: A Review | Request PDF - ResearchGate. (2025, August 9).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. (n.d.).
  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box - PMC. (n.d.).
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023, December 18).
  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques - Walsh Medical Media. (2017, September 11).
  • Using In Vitro and Ex Vivo Models to Evaluate Strategies for Drug Delivery Improvement. (n.d.).
  • (PDF) MULTI-SCALE EVALUATION OF HETEROCYCLIC COMPOUNDS FOR TARGETED CANCER THERAPY AUTHOR 1: MONICA BLANCO SEPULVEDA At Escuela Superior de Administración Pública Colombia AUTHOR 2: RAFSANA FERDOUSE Graduate Student at Monroe University - ResearchGate. (2026, March 18).
  • CN117751124A - Spiro oxindole compounds and application thereof in preparing antiviral protease inhibitor medicines - Google Patents. (n.d.).
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC - NIH. (n.d.).
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI. (2024, March 12).
  • 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one - PMC. (n.d.).
  • 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid | 1135-23-5 - Tokyo Chemical Industry. (n.d.).

Sources

Troubleshooting & Optimization

How to improve reaction yield for 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and common pitfalls associated with the synthesis of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one .

The 1,4,7-triazaspiro[4.4]nonane scaffold is a privileged structure in medicinal chemistry, frequently utilized for its conformational rigidity and ability to project pharmacophores into three-dimensional space 1. Structurally related diazaspiro[4.4]non-1-en-4-ones are critical intermediates in the synthesis of blockbuster drugs such as the antihypertensive Irbesartan 2.

While spirohydantoins are typically synthesized via the Bucherer-Bergs multicomponent reaction using potassium cyanide and ammonium carbonate 3, our targeted 3-en-2-one (an imidazolin-5-one derivative) requires a distinct approach. The most efficient and scalable route involves the condensation of an α-ketoamide with a ketone 4.

Below, you will find the optimized synthetic workflow, quantitative data, self-validating protocols, and a targeted troubleshooting Q&A.

Synthetic Strategy & Mechanism

To construct the 1,4,7-triazaspiro[4.4]non-3-en-2-one core, we utilize a multicomponent condensation between 2-(4-methoxyphenyl)-2-oxoacetamide , 1-Boc-3-pyrrolidinone , and ammonium acetate . The reaction proceeds via an initial imine formation, followed by intramolecular cyclization to form the spiroimidazolone ring.

SynthesisWorkflow A 2-(4-Methoxyphenyl)-2-oxoacetamide D Hemiaminal Intermediate A->D Condensation B 1-Boc-3-pyrrolidinone B->D Condensation C NH4OAc (Ammonia Source) C->D Condensation E Boc-Protected Spiroimidazolone D->E Cyclization (-H2O) F Anhydrous Acidic Deprotection E->F Boc Cleavage G Target: 1,4,7-triazaspiro[4.4]non-3-en-2-one F->G Isolation

Fig 1: Multicomponent synthetic workflow for 1,4,7-triazaspiro[4.4]non-3-en-2-one.

Optimization of the Multicomponent Cyclization Step

The condensation of an α-ketoamide with a ketone is highly dependent on the removal of water to drive the equilibrium forward. Table 1 demonstrates the causality between water removal, acid catalysis, and overall yield.

EntrySolvent SystemTemp (°C)NH₄OAc (equiv)Water Removal StrategyYield (%)
1Ethanol802.0None45%
2Glacial Acetic Acid802.0None68%
3Glacial Acetic Acid1005.0None85%
4Toluene/AcOH (9:1)1105.0Dean-Stark Trap92%

Table 1: Reaction optimization data demonstrating the critical role of continuous water removal and acid catalysis in driving the equilibrium of the cyclization step.

Experimental Protocol: Self-Validating Synthesis Workflow

Step 1: Multicomponent Cyclization (Formation of the Spiro Core) Causality Focus: The condensation of 2-(4-methoxyphenyl)-2-oxoacetamide with 1-Boc-3-pyrrolidinone generates two equivalents of water. If water remains in the system, the hemiaminal intermediate undergoes reversible hydrolysis, stalling the reaction. We utilize a Dean-Stark apparatus to physically remove water, forcing the equilibrium toward the cyclic product.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add 2-(4-methoxyphenyl)-2-oxoacetamide (10.0 mmol, 1.0 eq) and 1-Boc-3-pyrrolidinone (10.5 mmol, 1.05 eq).

  • Catalysis & Nitrogen Source: Add ammonium acetate (50.0 mmol, 5.0 eq). The excess ammonia acts as the nitrogen source for the imine, while the acetate provides mild buffering.

  • Solvent: Add 100 mL of a Toluene/Glacial Acetic Acid mixture (9:1 v/v). The acetic acid catalyzes the initial imine formation.

  • Reflux: Heat the mixture to 110°C. Monitor water accumulation in the Dean-Stark trap. Reflux for 6–8 hours until water ceases to collect.

  • Workup: Cool to room temperature. Concentrate under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and saturated aqueous NaHCO₃ (100 mL) to neutralize the acetic acid.

  • Validation: TLC (Hexanes/EtOAc 1:1) should show the disappearance of the starting ketoamide and the emergence of a highly UV-active spot representing the Boc-protected spiroimidazolone.

Step 2: Anhydrous Boc Deprotection Causality Focus: The imidazolin-5-one core contains a sensitive C=N bond. Standard aqueous acidic deprotection (e.g., TFA/H₂O) will hydrolyze the ring. Anhydrous conditions are mandatory to preserve the spirocyclic integrity.

  • Reaction: Dissolve the purified Boc-protected intermediate (8.0 mmol) in anhydrous Dichloromethane (40 mL). Cool to 0°C under a nitrogen atmosphere.

  • Deprotection: Dropwise add 4M HCl in anhydrous Dioxane (80.0 mmol, 10 eq). Stir at room temperature for 2 hours.

  • Isolation: Do not perform an aqueous workup. Evaporate the solvent under a stream of nitrogen to prevent hydrolytic ring-opening. Triturate the resulting crude solid with cold diethyl ether.

  • Validation: The product, 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one hydrochloride, will precipitate as a white solid. ¹H-NMR should confirm the complete absence of the massive Boc singlet at ~1.4 ppm.

Troubleshooting & FAQs

Q1: Why is my cyclization yield stalling around 40-50%? A1: The condensation of an α-ketoamide with a ketone releases two equivalents of water. Because this is an equilibrium-driven process, failing to actively remove water causes the reaction to stall. Using a Dean-Stark apparatus with an azeotropic solvent mixture (Toluene/Acetic Acid) physically removes the water, driving the formation of the Boc-protected spiroimidazolone to completion.

Q2: I observe significant degradation of 1-Boc-3-pyrrolidinone during the reaction. How can I prevent this? A2: 1-Boc-3-pyrrolidinone can undergo aldol self-condensation or premature Boc-deprotection if the acidic conditions are too harsh at high temperatures. Maintain the temperature strictly at or below 110°C. Ensure that you are using 5.0 equivalents of ammonium acetate; it acts not only as an ammonia source but also as a crucial buffer to prevent the acetic acid from cleaving the Boc group prematurely.

Q3: During the Boc deprotection step, the spiroimidazolone ring opens. What is causing this? A3: Imidazolin-5-ones are highly susceptible to hydrolysis under strongly acidic aqueous conditions due to the electrophilic nature of the C=N bond. If your HCl or TFA contains trace water, the ring will open to form an acyclic α-aminoamide derivative. You must use strictly anhydrous HCl in dioxane (4M) or anhydrous TFA in dichloromethane, and avoid any aqueous workups until the acid is fully neutralized or evaporated.

Q4: How do I purify the final highly polar triazaspiro compound? A4: The final compound contains both a secondary amine (the deprotected pyrrolidine) and an imidazolinone core, making it highly polar and prone to severe streaking on standard silica gel. Avoid standard normal-phase chromatography. Instead, isolate the product by crystallizing it directly as a hydrochloride salt from ethanol/diethyl ether. If free-basing is required, use a basic alumina column or reverse-phase HPLC.

References

  • Synthesis of Azaspiro[4.
  • The Role of 2-Butyl-1,3-diazaspiro[4.
  • Bucherer-Bergs Reaction - Alfa Chemistry
  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - ACS Public

Sources

Optimizing purification of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one using flash chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

Welcome to the technical support center for the purification of complex spirocyclic amines. The target molecule features a highly polar, basic 1,4,7-triazaspiro[4.4]nonane core coupled with a conjugated en-2-one and a lipophilic 4-methoxyphenyl group. This unique structural topology presents specific chromatographic challenges, including severe tailing, poor solubility in weak solvents, and complex co-eluting byproducts.

This guide provides field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to ensure high-purity, high-yield recoveries.

Troubleshooting Guide & FAQs

Q: Why does 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one exhibit severe peak tailing and low recovery on standard normal-phase silica? A: The root cause is the interaction between the basic nitrogen atoms in the triazaspiro core and the stationary phase. Standard bare silica gel (SiO₂) contains residual surface silanol groups (-OH) that are mildly acidic (pKa ~4.5–5.0). When your basic spiro-amine passes through the column, it undergoes strong hydrogen bonding and ion-exchange interactions with these silanols [1]. This non-ideal secondary interaction causes the compound to stick to the column, resulting in band broadening, streaking across fractions, and ultimately poor recovery.

Q: I added 1% Triethylamine (TEA) to my DCM/MeOH gradient to fix the tailing, but now my NMR shows TEA contamination. What is the most efficient alternative? A: While mobile phase modifiers like TEA or ammonium hydroxide (NH₄OH) successfully mask acidic silanols dynamically [2], removing them post-purification is notoriously difficult due to their boiling points and tendency to form salts. The most efficient, self-validating solution is to switch to an Amine-functionalized silica stationary phase (e.g., propyl-amine bonded silica). These columns feature a carbon tether end-capped with a primary amine, permanently neutralizing the silica surface. This allows you to run standard Hexane/Ethyl Acetate or DCM/MeOH gradients without adding any liquid modifiers, ensuring clean fractions [1].

Q: My crude mixture contains closely eluting spirocyclic isomers that normal-phase chromatography cannot resolve. What is the next logical step? A: You must switch to orthogonal selectivity by utilizing Reversed-Phase (RP) Flash Chromatography (C18 stationary phase). While normal phase separates based on polarity, RP separates based on hydrophobicity. The 4-methoxyphenyl group on your molecule provides an excellent lipophilic handle for C18 interactions. By using a gradient of Water/Acetonitrile modified with 0.1% basic modifier (to keep the amines deprotonated and lipophilic), you can achieve baseline resolution of structural isomers that co-elute on silica [3].

Q: The compound precipitates at the top of the column when I try to load it in the starting mobile phase. How do I prevent this? A: The high polarity of the triazaspiro core makes it poorly soluble in weak normal-phase starting solvents (like Hexane or pure DCM). Liquid loading under these conditions causes the sample to crash out, ruining the injection band and causing immediate peak splitting. You must utilize Dry Loading . Dissolve the sample in a strong, volatile solvent (like Methanol), mix it with a solid support (such as Celite or dry silica), and evaporate it to a free-flowing powder. This powder is then loaded into a dry-loading cartridge, allowing the mobile phase to dissolve the compound gradually as the gradient strengthens [4].

Quantitative Data & Selection Matrices

Table 1: Stationary Phase Selection Matrix for Triazaspiro Compounds
Stationary PhaseMechanism of SeparationSilanol Tailing RiskRecommended Mobile PhaseBest Use Case
Bare Silica (SiO₂) Polarity / AdsorptionHigh DCM / MeOH + 1% NH₄OHCheap, bulk purification of crude intermediates.
Amine-Silica (NH₂) Polarity / H-BondingLow Hexane / EtOAc or DCM / MeOHFinal API purification; avoids modifier contamination.
C18 (Reversed-Phase) HydrophobicityNone H₂O / MeCN + 0.1% TEAResolving closely related spirocyclic isomers.
Table 2: Mobile Phase Modifier Comparison
ModifierTypical Conc.VolatilityPost-Run Removal DifficultyPrimary Function
Triethylamine (TEA) 0.1% - 1.0%Moderate (bp 89°C)High (Often forms salts)Masks silanols; keeps amines deprotonated.
Ammonium Hydroxide 1.0% - 5.0%High (bp 36°C)Moderate (Requires high vacuum)Strong basic modifier for highly polar amines.
Formic Acid (FA) 0.1%High (bp 100°C)Low (Lyophilization)Ionizes amines for RP-C18 (elutes as formate salt).

Step-by-Step Experimental Protocols

Protocol A: Modifier-Free Normal Phase Purification via Amine-Functionalized Silica

This protocol is designed to yield the free base of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one without TEA contamination.

  • Stationary Phase Preparation: Select an appropriately sized Amine-functionalized flash cartridge (e.g., 12g for up to 150mg of crude sample). Equilibrate the column with 3 Column Volumes (CV) of 100% Dichloromethane (DCM).

  • Dry Loading:

    • Dissolve the crude reaction mixture in 2-3 mL of Methanol.

    • Add 300 mg of Celite 545 (diatomaceous earth) to the solution.

    • Evaporate the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

    • Transfer the powder into an empty solid-load cartridge and attach it to the main column.

  • Gradient Elution:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH)

    • Run a linear gradient from 0% B to 15% B over 12 CVs.

  • Detection: Set the UV detector to monitor at 254 nm (conjugated enone system) and 280 nm (methoxyphenyl auxochrome).

  • Recovery: Pool the fractions containing the target mass and concentrate under reduced pressure. The amine-silica completely suppresses silanol interactions, ensuring sharp peaks and >90% recovery [1].

Protocol B: Reversed-Phase (C18) Method Transfer

Use this protocol when normal phase fails to separate spirocyclic isomers or closely related impurities.

  • Analytical HPLC Scouting: Develop a gradient on an analytical C18 HPLC column (e.g., 4.6 x 50 mm) using Water (0.1% TEA) and Acetonitrile (0.1% TEA). Identify the gradient slope that provides baseline resolution [3].

  • Scaling Calculations: Maintain the identical stationary phase chemistry (e.g., match the HPLC C18 brand to the Flash C18 brand). Scale the sample load linearly based on the ratio of the column media masses. Keep the linear velocity constant [5].

  • Flash Execution:

    • Equilibrate a C18 Flash Cartridge with 5 CVs of 5% Acetonitrile / 95% Water (both containing 0.1% TEA to maintain the spiro-amine in its neutral, lipophilic state).

    • Inject the sample as a highly concentrated liquid plug in DMSO or DMF (keep injection volume <2% of total CV to prevent band broadening).

    • Execute the transferred gradient (e.g., 5% to 60% Acetonitrile over 15 CVs).

  • Post-Processing: Lyophilize (freeze-dry) the pooled fractions to remove water and volatile modifiers.

Process Workflows & Mechanistic Visualizations

MethodDev Start Crude Triazaspiro Reaction Mixture TLC TLC Scouting (DCM/MeOH) Start->TLC CheckTailing Severe Tailing Observed on Silica? TLC->CheckTailing AddModifier Add 1% NH4OH to Mobile Phase CheckTailing->AddModifier Yes Optimize Optimize Gradient & Apply Dry Loading CheckTailing->Optimize No SwitchPhase Switch to Amine-Silica or C18 Reversed-Phase AddModifier->SwitchPhase If Modifier Fails/Contaminates AddModifier->Optimize If Resolved & Acceptable SwitchPhase->Optimize Purify Flash Purification (UV 254/280 nm) Optimize->Purify

Caption: Flash chromatography decision tree for basic triazaspiro compounds.

Mechanism Silica Bare Silica (SiO2) Acidic Silanols (-OH) Interaction Strong H-Bonding & Ion-Exchange (Tailing) Silica->Interaction No Modifier Blocked Silanols Masked by Modifier Silica->Blocked Add Modifier Amine Triazaspiro Core (Basic Nitrogens) Amine->Interaction Elution Sharp Elution of Target Compound Amine->Elution Modifier TEA / NH4OH Modifier Modifier->Blocked Blocked->Elution Prevents Binding

Caption: Mechanistic role of mobile phase modifiers in preventing basic amine tailing.

References

  • Teledyne ISCO. RediSep amine functionalized column. Retrieved from:[Link]

  • Biotage. How do I develop a reversed-phase flash column chromatography method? Retrieved from:[Link]

  • Chemistry Notes. Flash chromatography: Easy Principle, equipment, procedure, application. Retrieved from:[Link]

  • Biotage. How do I scale-up my reversed-phase flash chromatography method? Retrieved from:[Link]

Troubleshooting Guide & FAQs: Optimizing the Synthesis of 1,4,7-Triazaspiro[4.4]non-3-en-2-one Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Spirocyclic molecules, particularly triazaspirocycles, have become privileged scaffolds in modern drug discovery due to their rigid three-dimensional geometry, which often translates to improved target selectivity and favorable physicochemical properties[1]. The 1,4,7-triazaspiro[4.4]non-3-en-2-one system—comprising a pyrrolidine ring spiro-fused to an imidazolone—is a highly sought-after bioisostere[2]. However, the synthesis of these complex architectures, typically via a multicomponent condensation of 3-pyrrolidinone derivatives, α-keto amides, and an ammonia source, is fraught with side reactions[3].

This technical support guide provides a mechanistic framework, a validated protocol, and targeted troubleshooting strategies to minimize side products during the synthesis of these critical analogs.

Part 1: Mechanistic Workflow & Causality

The synthesis relies on a three-component condensation. The ammonia source (ammonium acetate) condenses with 1-Boc-3-pyrrolidinone to form an imine, which subsequently reacts with the α-keto amide. Cyclization yields a hydroxy-imidazolidinone intermediate, which must undergo dehydration to form the thermodynamically stable 3-en-2-one system[2]. Deviation from optimal kinetic or thermodynamic conditions leads to specific, mass-identifiable side products.

G A 1-Boc-3-pyrrolidinone (Ketone Component) D Hydroxy-imidazolidinone (Cyclic Intermediate) A->D Multicomponent Condensation F Aldol Dimer (Side Product) A->F Self-Condensation (Excess Acid/Heat) B α-Keto Amide (e.g., Ar-CO-CO-NHMe) B->D Multicomponent Condensation C NH₄OAc / AcOH (Ammonia Source) C->D Multicomponent Condensation E 1,4,7-Triazaspiro[4.4]non-3-en-2-one (Target Scaffold) D->E Dehydration (-H₂O) H Stalled Aminal (Side Product) D->H Incomplete Dehydration (Low Temp) G N7-Acetylated Spirocycle (Side Product) E->G Premature Boc Loss + AcOH

Figure 1: Synthetic workflow and side-product divergence for 1,4,7-triazaspiro[4.4]non-3-en-2-one.

Part 2: Self-Validating Experimental Protocol

To ensure high fidelity and minimize side products, the following protocol utilizes kinetic control during the initial condensation and thermodynamic control for the final dehydration[4].

Step 1: Pre-Activation and Imine Formation

  • In a dry, round-bottom flask equipped with a reflux condenser, dissolve the α-keto amide (1.0 eq) and ammonium acetate (5.0 eq) in glacial acetic acid (0.2 M relative to the ketone).

  • Causality Check: Stir at 60°C for 15 minutes. Pre-heating ensures the ammonium acetate is fully dissociated, providing a high steady-state concentration of ammonia to outcompete side reactions.

Step 2: Kinetic Condensation 3. Dilute 1-Boc-3-pyrrolidinone (1.0 eq) in a minimal volume of glacial acetic acid. 4. Add the ketone solution dropwise over 30 minutes to the pre-heated mixture. 5. Causality Check: Dropwise addition keeps the concentration of the unreacted ketone low, heavily suppressing acid-catalyzed aldol self-condensation[3].

Step 3: Thermodynamic Dehydration 6. Once addition is complete, elevate the temperature to 90°C and stir for 4–6 hours. 7. Causality Check: Monitor via LC-MS. The intermediate hydroxy-imidazolidinone (Target Mass + 18 Da) must fully convert to the dehydrated 3-en-2-one. Do not exceed 95°C to prevent thermal cleavage of the Boc group. 8. Cool to room temperature, remove acetic acid in vacuo, and purify via flash chromatography.

Part 3: Troubleshooting FAQs

Q: Why is my reaction stalling at a mass of [M+18] Da? A: This mass corresponds to the hydroxy-imidazolidinone intermediate (the stalled aminal). The cyclization has occurred, but the final dehydration step to form the C3=N4 double bond is incomplete. Solution: Dehydration is thermodynamically driven but requires sufficient activation energy. Increase the reaction temperature to 90°C. If the issue persists, add 4Å molecular sieves or use a Dean-Stark apparatus with a toluene co-solvent to actively remove water and drive the equilibrium forward.

Q: My final product shows an unexpected mass shift of -58 Da. What happened? A: This signature indicates the premature loss of the Boc protecting group (-100 Da) followed by N-acetylation (+42 Da) of the exposed pyrrolidine nitrogen by the acetic acid solvent. Boc groups are thermally sensitive in acidic media[2]. Solution: You are likely heating the reaction too high (>100°C) or for too long. Strictly control the temperature at 90°C. Alternatively, switch the N7 protecting group from Boc to a more acid-stable group, such as Carboxybenzyl (Cbz) or Benzyl (Bn)[4].

Q: I am observing a large amount of a byproduct with m/z ~353. How do I prevent this? A: This mass corresponds to the aldol condensation dimer of 1-Boc-3-pyrrolidinone. 3-Pyrrolidinones are highly prone to self-condensation under acidic conditions. Solution: The rate of self-condensation is second-order with respect to the ketone, while the desired cross-condensation is first-order. Implement a slow, dropwise addition of the ketone to the reaction mixture (as detailed in Step 2 of the protocol) to keep its steady-state concentration near zero.

Q: The reaction yield is very low, and I am recovering unreacted α-keto amide. Is the ammonia source failing? A: Yes. Ammonium acetate can sublime or fail to provide sufficient ammonia if the reaction is run in an open system or at too high a temperature initially. Solution: Ensure you are using a large excess of ammonium acetate (at least 5.0 equivalents). Conduct the reaction in a sealed tube or a flask with a tightly fitted reflux condenser to prevent the escape of volatile ammonia gas.

Part 4: Quantitative Data & Mitigation Table
Side ProductAnalytical Signature (LC-MS)Primary CausalityMitigation Strategy
Hydroxy-imidazolidinone Target Mass + 18 DaIncomplete dehydration of the aminal intermediate.Elevate temperature to 90°C; add molecular sieves or use a Dean-Stark apparatus.
N7-Acetylated Spirocycle Target Mass - 58 Da (Net: -Boc +Ac)Premature Boc cleavage and subsequent acetylation by AcOH.Strictly control heat <95°C; switch to a Cbz-protected pyrrolidinone.
Pyrrolidinone Aldol Dimer m/z ~ 353 (for Boc-protected dimer)Acid-catalyzed self-condensation of 1-Boc-3-pyrrolidinone.Implement slow, dropwise addition of the ketone to the pre-heated reaction mixture.
Unreacted α-Keto Amide Starting Material MassInsufficient ammonia source or volatile loss of NH₃.Use 5.0 eq of NH₄OAc; conduct reaction in a sealed system with a reflux condenser.
References
  • Triazaspirocycles: Occurrence, Synthesis, and Applic
  • Synthetic Routes to Approved Drugs Containing a Spirocycle.PMC - NIH.
  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery.PMC - NIH.
  • General Installation of (4H)-Imidazolone cis-Amide Bioisosteres Along the Peptide Backbone.

Sources

Technical Support Center: Troubleshooting Degradation of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers and drug development professionals experiencing stability issues with 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one in Dimethyl Sulfoxide (DMSO) solutions.

While DMSO is the industry standard for high-throughput screening (HTS) libraries, its physicochemical properties can severely compromise structurally complex molecules. This compound features a highly strained spiro-fused imidazolinone-pyrrolidine core. Understanding the exact causality behind its degradation is critical for preserving library integrity and preventing false negatives in your biological assays.

Part 1: Mechanistic Insights (The "Why")

Before troubleshooting, it is essential to understand that degradation of this spiro scaffold in DMSO is not random; it follows two predictable, thermodynamically driven pathways:

  • Moisture-Driven Hydrolytic Ring-Opening: DMSO is highly hygroscopic. Atmospheric moisture absorbed during routine handling attacks the electrophilic C=N bond of the imidazolinone ring (the "3-en-2-one" moiety). This nucleophilic attack breaks the spiro fusion, resulting in a ring-opened amino-amide degradant.

  • Solvent-Mediated N-Alkylation (Pummerer-Type Decay): Under ambient light, elevated temperatures, or in the presence of trace transition metals, DMSO decomposes into dimethyl sulfide and formaldehyde. The secondary amine at the 7-position of the spiro[4.4]nonane core readily reacts with this transient formaldehyde. This leads to N-formylation or, via reductive amination, N-methylation. The phenomenon of [1] is a documented vulnerability for secondary amines.

Pathways Cmpd Spiro Compound (Parent Mass: M) Hyd Hydrolysis Product Ring-Opened (+18 Da) Cmpd->Hyd Nucleophilic Attack Alk N-Alkylated Adducts (+14 Da / +28 Da) Cmpd->Alk Mannich Reaction H2O Trace Water (Hygroscopic DMSO) H2O->Hyd HCHO Formaldehyde (DMSO Decay) HCHO->Alk

Fig 1: Primary degradation pathways of the spiro compound in DMSO.

Part 2: Troubleshooting FAQs

Q1: My compound's LC-MS peak area decreases by 40% after a week at room temperature. What is the primary cause? A1: This is classic hydrolytic degradation. Standard laboratory grade DMSO can absorb up to 10% of its weight in water from the atmosphere. The spiro-imidazolinone ring is highly sensitive to hydrolysis. As demonstrated in [2], water content is a more significant driver of compound loss than oxygen. You must switch to anhydrous DMSO (<0.005% water) and store stocks under an inert atmosphere.

Q2: I am observing new peaks with +14 Da and +28 Da mass shifts in my LC-MS data. Are these DMSO adducts? A2: Yes. These are not impurities from your synthesis; they are solvent-induced degradants. The +14 Da shift corresponds to N-methylation, and the +28 Da shift corresponds to N-formylation at the secondary amine (N7 position). This occurs when your DMSO stock begins to degrade, releasing formaldehyde.

Q3: How do freeze-thaw cycles affect this specific spiro scaffold? A3: Repeated freeze-thaw cycles are catastrophic for this compound. When a cold DMSO tube is opened, atmospheric moisture instantly condenses inside the vial. While the physical act of freezing does not destroy the compound, the condensation introduces the water required for the +18 Da hydrolytic ring-opening.

Workflow Start Analyze Degraded DMSO Stock LCMS Perform LC-MS Profiling Start->LCMS Dec Identify Mass Shift LCMS->Dec Path1 +18 Da Shift (Moisture Issue) Dec->Path1 M+18 Path2 +14 / +28 Da Shift (Solvent Decay) Dec->Path2 M+14 / M+28 Fix1 Use Anhydrous DMSO & Argon Purge Path1->Fix1 Fix2 Store at -80°C Protect from Light Path2->Fix2

Fig 2: Troubleshooting workflow for identifying and resolving DMSO-induced degradation.

Part 3: Data Presentation

Table 1: Diagnostic Mass Shifts & Degradation Mechanisms

Use this table to interpret your LC-MS spectra when troubleshooting degraded stocks.

Observed Mass ShiftDegradant IdentityMechanistic CausePrimary Mitigation Strategy
+18 Da Ring-opened amino-amideHydrolysis of C=N bondUse anhydrous DMSO; avoid freeze-thaw.
+14 Da N7-Methyl derivativeReductive amination via DMSO decayProtect from light/heat; use fresh solvent.
+28 Da N7-Formyl derivativeFormylation via DMSO decayStore at -80°C; avoid transition metal traces.
-2 Da Aromatized/Oxidized coreAuto-oxidationPurge vials with Argon prior to sealing.
Table 2: Accelerated Stability Matrix of the Spiro Compound in DMSO

Data modeled on repository stability benchmarks for moisture-sensitive heterocycles [3].

Storage ConditionSolvent QualityTime Elapsed% Intact Compound Remaining
-80°C (Dark) Anhydrous (<0.005% H₂O)6 Months> 99%
-20°C (Dark) Standard (0.1% H₂O)4 Weeks88%
25°C (Ambient) Standard (0.1% H₂O)1 Week62%
25°C (Ambient) Standard (10 Freeze-Thaws)1 Week< 35%

Part 4: Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies explain not just the steps, but the causality behind them.

Protocol 1: Quantitative LC-MS Stability Profiling

Causality Check: This protocol utilizes a stable isotope-labeled (SIL) or structurally similar Internal Standard (IS). This ensures that any observed decrease in the parent compound peak is due to true chemical degradation, rather than physical precipitation or adsorption to the vial walls.

Step 1: Preparation of Solutions

  • Prepare a 10 mM stock of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one in anhydrous DMSO.

  • Prepare a 10 µM Internal Standard (IS) solution in LC-MS grade Acetonitrile.

Step 2: Incubation & Aliquoting

  • Dispense 50 µL aliquots of the 10 mM stock into amber glass HPLC vials (amber glass prevents UV-catalyzed DMSO decomposition).

  • Subject vials to desired test conditions (e.g., 25°C, 40°C, or repeated freeze-thaw cycles).

Step 3: Sample Extraction (Self-Validating Step)

  • At each time point (T=0, 24h, 7d), transfer 5 µL of the DMSO stock into 995 µL of the IS-Acetonitrile solution.

  • Why? The massive dilution immediately quenches any ongoing solvent-mediated reactions and normalizes ionization efficiency in the mass spectrometer.

Step 4: LC-MS Analysis

  • Inject 2 µL onto a C18 column. Monitor the parent mass (M), and specifically extract ion chromatograms (EICs) for M+14, M+18, and M+28.

  • Calculate the peak area ratio (Analyte / IS). Normalize all time points against the T=0 ratio to determine the true percentage of remaining intact compound.

Protocol 2: Preparation of Ultra-Dry DMSO Stock Solutions

Causality Check: By eliminating atmospheric exposure and utilizing single-use aliquots, we mathematically eliminate the variables of moisture condensation and oxidative stress.

Step 1: Solvent Conditioning

  • Purchase only septum-sealed, anhydrous DMSO (water ≤ 0.005%). Do not use standard bottled DMSO that has been previously opened.

Step 2: Reconstitution under Inert Atmosphere

  • Place the lyophilized compound powder into a glove box, or utilize a continuous Argon stream over the vial.

  • Inject the anhydrous DMSO directly through the septum of the solvent bottle to withdraw the required volume, then inject it into the compound vial.

Step 3: Single-Use Aliquoting

  • Distribute the reconstituted stock into single-use Matrix tubes or crimp-sealed amber vials (e.g., 10 µL per tube).

  • Why? This completely eliminates freeze-thaw cycles. You thaw exactly what you need for a single assay plate, ensuring the compound never experiences condensation-driven hydrolysis.

Step 4: Storage

  • Store all aliquots immediately at -80°C.

Part 5: References

  • Practical synthesis of (S)-7-(2-isopropylamino)ethylcamptothecin hydrochloride, potent topoisomerase I inhibitor. Ahn, S. K., et al. Journal of Heterocyclic Chemistry, 2000. This paper documents the mechanism of DMSO acting as a formaldehyde source for the functionalization of secondary amines.[Link]

  • Studies on repository compound stability in DMSO under various conditions. Cheng, X., et al. Journal of Biomolecular Screening, 2003. This authoritative study proves that water content in DMSO is the primary driver of compound loss in screening libraries.[Link]

Enhancing the stability of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one for long-term laboratory storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Storage of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one is a highly specialized spirocyclic compound. While its rigid spiro-fused triaza architecture reduces conformational entropy and enhances target binding affinity[1], the heterocyclic core contains an electron-deficient enone/imidazolone-like moiety. This structural feature is highly susceptible to nucleophilic attack (hydrolysis) and oxidative degradation[2][3]. This guide provides field-proven, self-validating methodologies to arrest degradation pathways and ensure long-term molecular integrity during laboratory storage.

Part 1: Troubleshooting & FAQs

Q1: My compound is degrading into open-chain impurities during aqueous assays. What is the mechanism, and how do I prevent it? The Causality: The primary degradation pathway for this molecule is the hydrolysis of the lactam/imine bond within the spiro-fused imidazolone ring[2]. The electron-deficient nature of this ring makes it highly vulnerable to nucleophilic attack by water, a process heavily catalyzed by acidic or basic pH extremes[2][4]. The Solution: Hydrolysis is kinetically competent under physiological conditions[5]. To prevent this, never store the compound in aqueous buffers. Prepare working solutions immediately before use and maintain a strictly neutral pH (7.0–7.4). Self-Validation: To confirm hydrolysis has occurred, run an LC-MS. The intact molecule will show the expected [M+H]+ , whereas the hydrolyzed, ring-opened product will present a distinct +18 Da mass shift[2].

Q2: The solid powder has developed a yellow/brown tint over the last few months. Is it still viable for high-throughput screening (HTS)? The Causality: No. Discoloration is a macroscopic indicator of oxidative degradation or photodegradation[2]. The secondary amines in the 1,4,7-triaza system, combined with the conjugated 4-methoxyphenyl-enone system, can undergo facile oxidation to form dehydro-intermediates or radical-induced colored polymers[3]. The Solution: The compound must be protected from ambient oxygen and light. Discard discolored batches, as the degradation products will introduce false positives/negatives in biological assays.

Q3: Can I store this compound as a long-term stock solution in DMSO? The Causality: Yes, but with strict environmental controls. Dimethyl sulfoxide (DMSO) is highly hygroscopic. If a DMSO stock vial is repeatedly opened in ambient air, it will rapidly absorb atmospheric moisture. This moisture acts as a vector for the hydrolysis of the imidazolone ring[4]. Furthermore, repeated freeze-thaw cycles cause micro-condensation inside the vial, accelerating degradation. The Solution: Use strictly anhydrous DMSO ( ≤0.005% H2​O ), aliquot the solution into single-use vials, and blanket with Argon before freezing.

Part 2: Quantitative Stability Matrix

The following self-validating matrix summarizes the expected stability of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one under various laboratory conditions.

Storage StateTemperatureAtmosphere & ContainerExpected Shelf LifePrimary Degradation Risk
Solid Powder -20°CArgon backfill, Amber Glass, Desiccated> 24 MonthsNegligible
Solid Powder 25°CAmbient Air, Clear Glass< 3 MonthsOxidation, Photodegradation
DMSO Stock (10 mM) -80°CArgon overlay, Sealed Aliquot6 MonthsMoisture-induced Hydrolysis
DMSO Stock (10 mM) -20°CAmbient Air, Multi-use Vial< 2 WeeksFreeze-Thaw Condensation
Aqueous Buffer (pH 7.4) 4°C / 37°CAmbient Air, Working Vial< 12 HoursRapid Ring-Opening Hydrolysis

Part 3: Experimental Protocols

Protocol A: Long-Term Solid-State Archiving

Objective: Prevent oxidative and photolytic degradation of the bulk powder.

  • Equilibration: Remove the master vial from cold storage and place it in a vacuum desiccator at room temperature for 1 hour before opening. Why: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder.

  • Transfer: Inside a low-light environment, transfer the required mass into amber glass vials.

  • Argon Backfilling: Insert an Argon gas line (fitted with a sterile filter) into the vial. Purge gently for 15 seconds. Why: Argon is heavier than Nitrogen and air; it sinks to the bottom of the vial, creating an impermeable inert blanket over the solid.

  • Sealing: Cap tightly with a PTFE-lined septum cap, wrap the seal with Parafilm, and store at -20°C.

Protocol B: Preparation and Aliquoting of Anhydrous Stock Solutions

Objective: Create a self-validating, moisture-free liquid library.

  • Solvent Prep: Pierce the septum of a fresh bottle of anhydrous DMSO ( ≤0.005% H2​O ) using a dry, inert-gas-purged syringe.

  • Dissolution: Dissolve the solid compound to a concentration of 10 mM. Vortex until optically clear.

  • Validation Check: Inspect the solution against a white background. It must be completely colorless and free of particulates. Any yellowing indicates pre-existing oxidation.

  • Aliquoting: Dispense 50 µL aliquots into sterile, amber microcentrifuge tubes.

  • Flash Freezing: Overlay each tube with Argon, cap immediately, and submerge the tubes in liquid nitrogen for 30 seconds to flash-freeze the solution. Transfer to -80°C for long-term storage.

Part 4: System Workflows & Degradation Pathways

Degradation A 3-(4-Methoxyphenyl)-1,4,7- triazaspiro[4.4]non-3-en-2-one (Intact) B Moisture / pH Extremes A->B Aqueous Exposure C Oxygen / UV Light A->C Ambient Exposure D Imidazolone Ring Opening (+18 Da Mass Shift) B->D Nucleophilic Attack E Amine Oxidation / Photodegradation C->E Radical Formation F Loss of Biological Activity (Assay Failure) D->F E->F

Fig 1: Primary degradation pathways of the spirocyclic triaza core via hydrolysis and oxidation.

Workflow S1 Equilibrate Solid to RT in Desiccator S2 Dissolve in Anhydrous DMSO (≤0.005% H2O) S1->S2 S3 Aliquot into Amber Microcentrifuge Vials S2->S3 S4 Argon Gas Overlay (Displace Oxygen) S3->S4 S5 Flash Freeze (Liquid Nitrogen) S4->S5 S6 Store at -80°C (Single-Use Only) S5->S6

Fig 2: Self-validating workflow for the preparation and long-term storage of anhydrous stock solutions.

References

  • Nephrology Dialysis Transplantation. Oxford University Press.[Link]

  • Triazaspirocycles: Occurrence, Synthesis, and Applications. National Institutes of Health (NIH).[Link]

  • Exploring Post-Translational Arginine Modification Using Chemically Synthesized Methylglyoxal Hydroimidazolones. National Institutes of Health (NIH).[Link]

  • Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society (ACS).[Link]

Sources

Validation & Comparative

Structural Validation of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one: A Comparative Guide to High-Field vs. Benchtop NMR

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective performance comparison of NMR instrumentation and self-validating experimental methodologies for complex spiro-heterocycles.

Executive Summary & Structural Complexity

The structural elucidation of highly functionalized spirocyclic scaffolds is a critical bottleneck in modern drug discovery. The compound 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one presents a unique analytical challenge. Its architecture consists of an imidazolin-4-one derivative core[1] fused to a pyrrolidine ring via a quaternary spiro carbon (C5).

Validating this structure requires unequivocal assignment of the spiro junction. Because C5 lacks attached protons, traditional 1D ¹H NMR is insufficient. As a Senior Application Scientist, I approach this not as a simple data collection exercise, but as a self-validating system : the structural assignment is only considered trustworthy when long-range heteronuclear correlations (HMBC) from both ring systems converge on the single C5 node.

This guide objectively compares the performance of High-Field Superconducting NMR (600 MHz) against Cryogen-Free Benchtop NMR (80 MHz) in executing this validation workflow, providing actionable protocols for pharmaceutical laboratories.

Mechanistic Workflows & Logical Causality

To establish a self-validating protocol, we must understand the causality behind our experimental choices.

  • Solvent Selection (DMSO-d6): The highly polar imidazolin-4-one core and multiple exchangeable protons (N1-H, N7-H) dictate the use of a strongly hydrogen-bonding solvent. DMSO-d6 prevents rapid proton exchange, allowing the N-H signals to be observed as distinct broad singlets rather than being lost to the baseline[1].

  • Dimensionality (1D vs. 2D): The pyrrolidine ring protons (C6, C8, C9) exhibit complex multiplet splitting due to diastereotopicity and ring puckering. Resolving these requires high magnetic field dispersion[2].

Causality C1 Spiro Carbon (C5) Lacks Attached Protons C2 Requires HMBC Long-Range 1H-13C Coupling C1->C2 C3 High-Field 600 MHz Mandatory for Sensitivity C2->C3

Figure 1: Logical causality driving the requirement for high-field 2D NMR techniques.

Workflow cluster_instruments Instrument Comparison S1 Sample Preparation (15 mg in 0.6 mL DMSO-d6) I1 High-Field NMR (600 MHz) CryoProbe System S1->I1 I2 Benchtop NMR (80 MHz) Permanent Magnet S1->I2 D1 1D (1H, 13C) & 2D (HSQC, HMBC) High Resolution Data I1->D1 D2 1D (1H, 13C) Low Resolution Data I2->D2 V1 Self-Validating Assignment (Spiro C5 resolved via HMBC) D1->V1 D2->V1 Insufficient for C5

Figure 2: Comparative NMR validation workflow for complex spiro-heterocycles.

Comparative Analysis: High-Field (600 MHz) vs. Benchtop (80 MHz)

While benchtop NMR has revolutionized in-process monitoring and routine screening[3], the structural validation of novel spiro-compounds exposes the physical limitations of low-field permanent magnets.

At 80 MHz, a simple triplet with a 7 Hz J-coupling spans approximately 0.25 ppm, leading to severe signal overlap in the aliphatic region[2]. Furthermore, the intrinsic sensitivity of a 600 MHz system equipped with a CryoProbe is orders of magnitude higher, which is critical for detecting quaternary carbons like C2 (carbonyl), C3 (imine), and C5 (spiro)[4].

Quantitative Data Comparison Table
Nucleus / PositionPredicted Shift (ppm)High-Field (600 MHz) ObservationBenchtop (80 MHz) Observation
¹H: N1-H (Imidazolone) ~8.50 (br s)8.52 (br s, 1H)8.5 (br s, overlapping)
¹H: Ar-H (ortho to C=N) ~7.90 (d, J=8.8 Hz)7.91 (d, J=8.8 Hz, 2H)7.9 (m, unresolved)
¹H: Ar-H (ortho to OMe) ~7.05 (d, J=8.8 Hz)7.04 (d, J=8.8 Hz, 2H)7.0 (m, unresolved)
¹H: OCH₃ ~3.82 (s)3.82 (s, 3H)3.8 (s, 3H)
¹H: C6-H₂ (Pyrrolidine) ~3.10 (m)3.12 (m, 2H)3.1 (br m, severe overlap)
¹³C: C2 (C=O) ~172.0172.4 (s)Not observed (low SNR)
¹³C: C3 (C=N) ~155.0155.2 (s)Not observed (low SNR)
¹³C: C5 (Spiro Quat.) ~75.575.8 (s)Not observed (low SNR)

Key Takeaway: The benchtop system successfully identifies the 4-methoxyphenyl substituent but fails to provide the necessary resolution and sensitivity to validate the spiro-core. High-field NMR is mandatory for regulatory-grade structural confirmation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, execute the following step-by-step methodology on a high-field system.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of highly purified 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (99.9% D) containing 0.03% v/v TMS as an internal standard.

  • Transfer to a 5 mm precision NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary to maintain magnetic homogeneity).

Step 2: 1D Acquisition Parameters (600 MHz)
  • ¹H NMR: Acquire 16 scans with a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

  • ¹³C NMR: Acquire 1024 scans with a 30° pulse angle, power-gated ¹H decoupling (WALTZ-16), and a D1 of 2.0 seconds. Causality: The quaternary carbons (C2, C3, C5) have long T1 relaxation times; 1024 scans ensure sufficient signal-to-noise ratio (SNR) for these critical nodes[4].

Step 3: 2D Self-Validation Acquisition (HSQC & HMBC)
  • HSQC (Heteronuclear Single Quantum Coherence): Run to map all directly bonded ¹H-¹³C pairs. This will immediately isolate the aliphatic pyrrolidine carbons (C6, C8, C9) from the spiro carbon (C5), which will show no HSQC cross-peaks.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize for a long-range coupling constant of J = 8 Hz.

    • The Validation Loop: Look for cross-peaks between the pyrrolidine protons (~3.12 ppm) and the carbon signal at ~75.8 ppm. Simultaneously, look for cross-peaks from the N1-H proton (~8.52 ppm) to the same 75.8 ppm carbon. The convergence of these signals on C5 unequivocally proves the spirocyclic linkage.

Step 4: Data Processing

Apply an exponential window function with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation. Phase and baseline correct manually to ensure accurate integration of the AA'BB' aromatic system.

Conclusion & Recommendations

For the structural validation of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one, Benchtop NMR (80 MHz) is an inadequate standalone tool. While it serves excellently for monitoring the presence of the methoxy-aromatic precursor during synthesis, it lacks the dispersion and sensitivity required to resolve the quaternary spiro carbon and the overlapping pyrrolidine multiplets[2].

High-Field NMR (600 MHz) combined with 2D HMBC is the only recommended pathway for drug development professionals to achieve a self-validating, regulatory-compliant structural assignment of complex spiro-heterocycles.

Sources

A Researcher's Guide to Rigorous X-ray Crystallographic Data Validation: A Comparative Analysis Featuring 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide provides an in-depth protocol for the validation of X-ray crystallographic data, using the novel scaffold 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one as a central example. While specific public crystallographic data for this exact molecule is not available at the time of this writing, we will use its structure as a framework to discuss the validation process. We will compare key quality metrics against established benchmarks and data from structurally related, publicly available triazole derivatives. Our objective is to equip researchers with the rationale and the practical steps needed to critically assess crystallographic data, ensuring the scientific integrity of their structural models.

The Validation Gauntlet: A Multi-Pillar Framework

A robust validation process is not a single check but a multi-faceted investigation. It rests on two core pillars: the agreement between the experimental data and the refined model, and the chemical sensibility of the model itself. This process is streamlined and enforced by powerful, automated software that provides a comprehensive audit of the structure.

Pillar 1: Assessing the Data-Model Agreement

This pillar addresses the fundamental question: "How well does my atomic model account for the diffraction data I measured?" The primary metrics for this assessment are the R-factors and the Goodness-of-Fit.

  • R-factor (or R_work_): This value measures the disagreement between the experimentally observed structure factors (F_obs_) and the structure factors calculated from the crystallographic model (F_calc_).[1] A lower R-factor signifies a better match. For small molecules, a final R-factor below 5% (0.05) is typically considered excellent.[2]

  • R_free_: The R-factor can be artificially lowered by adding more parameters to the model, a phenomenon known as overfitting.[3] To guard against this, the R_free_ was introduced.[3] A small subset of reflections (typically 5-10%) is set aside and not used in the refinement process.[3] R_free_ is the R-factor calculated against this "test" set. For a well-refined model, the R_free_ value should be close to the R_work_ value, typically only slightly higher.[3] A significant divergence between R_work_ and R_free_ is a major red flag, suggesting that the model is over-fitted and may not be a true representation of the molecule's structure.[3][4]

  • Goodness-of-Fit (GooF or S): This parameter indicates how well the chosen model, after least-squares refinement, fits the data.[5] A GooF value approaching 1.0 suggests that the model is appropriate and the estimated standard uncertainties are reasonable.[6][7][8] Values significantly greater than 1.0 may indicate an incomplete or incorrect model, poor data quality, or an improper weighting scheme.[8]

Pillar 2: Verifying Stereochemical Plausibility

Beyond fitting the data, the model must make chemical sense. The geometry of the molecule—its bond lengths, bond angles, and planarity—must conform to established chemical principles.

  • Bond Lengths and Angles: These should be compared to standard values derived from high-resolution structures, such as those in the Cambridge Structural Database (CSD).[9] Significant deviations from expected values can indicate strain in the molecule or errors in the model.

  • Planarity and Torsion Angles: For a molecule like our example, the planarity of the phenyl ring and the triazaspiro-enone system is critical. Validation software can assess how well atoms conform to a least-squares plane. Torsion angles define the conformation of flexible parts of the molecule and are crucial for understanding its shape.

  • Clash Score: This metric quantifies the number of severe steric clashes (unfavorable, close contacts) between non-bonded atoms per 1000 atoms.[10][11] A high clash score indicates a sterically implausible conformation that requires further refinement.

Automated Validation: The checkCIF Protocol

The International Union of Crystallography (IUCr) provides a free, indispensable web service called checkCIF for validating Crystallographic Information Files (CIFs).[12][13] This service, which often utilizes the powerful software suite PLATON, automates the validation process by running hundreds of checks.[14][15][16]

The checkCIF report generates a series of ALERTS, categorized by severity (A, B, C, G), that highlight potential issues.[17][18] These can range from simple formatting problems to serious scientific concerns like missed symmetry, incorrect space group assignments, or unusual geometric parameters. A clean checkCIF report (or one where all ALERTS are satisfactorily explained) is a prerequisite for publication in most reputable journals.[13]

Visualizing the Validation Workflow

The journey from raw diffraction images to a fully validated structural model is a systematic process. The following diagram illustrates the key stages, emphasizing the iterative nature of refinement and validation.

G cluster_0 Data Collection & Processing cluster_1 Structure Solution & Refinement cluster_2 Validation & Deposition RawData Raw Diffraction Images Integration Integration & Scaling (Produces hkl file) RawData->Integration Solve Structure Solution (e.g., Direct Methods) Integration->Solve Refine Iterative Refinement (Least-Squares Minimization) Solve->Refine Validate Validation (checkCIF/PLATON) Refine->Validate ModelOK Model Validated? Validate->ModelOK Deposit Final Model & CIF (Deposition Ready) ModelOK->Deposit  Yes Revise Revise Model ModelOK->Revise No Revise->Refine

Caption: Workflow for X-ray crystal structure determination, refinement, and validation.

Experimental Protocol: A Step-by-Step Validation Workflow

This protocol outlines the essential steps for validating a small-molecule crystal structure using widely available tools.

  • Obtain the CIF: The Crystallographic Information File (CIF) is the standard format for reporting crystal structure data. Ensure you have the final CIF from the refinement software (e.g., SHELXL, Olex2).

  • Initial checkCIF Submission:

    • Navigate to the IUCr's checkCIF web service (checkcif.iucr.org).

    • Upload your CIF file and run the validation report.

    • Scrutinize the report for any Level A or B ALERTS. These are the most serious and often point to significant problems that must be addressed.

  • Address Key Validation Metrics (using PLATON or similar software):

    • R-factors: Confirm that R_work_ is low (ideally < 0.05) and that R_free_ is not significantly higher than R_work_.

    • Goodness-of-Fit: Check that the GooF is close to 1.0.

    • Missed Symmetry: Use a tool like PLATON's ADDSYM to check if the structure was solved in a lower symmetry space group than necessary.[14][16] This is a common and serious error.

    • Unusual Displacement Parameters (ADPs): Visualize the thermal ellipsoids. They should be chemically reasonable. Non-positive definite (NPD) ellipsoids or unusually large/small ellipsoids can indicate disorder or other model problems.

    • Void Analysis: Use PLATON's SQUEEZE or VOID analysis to check for unmodeled solvent molecules in lattice voids.[15][16]

    • Geometric Analysis: Systematically check bond lengths, angles, and torsion angles for any significant deviations from expected values. Software like CCDC's Mogul can be invaluable here, as it compares your molecule's geometry against millions of structures in the CSD.[19][20]

  • Iterative Refinement: Based on the validation results, return to the refinement software.

    • Correct any errors (e.g., atom assignments, disorder modeling, space group).

    • Perform additional cycles of least-squares refinement.

    • Generate a new CIF and re-run the validation protocol.

  • Final Report Generation: Once the model is fully refined and validated, generate a final checkCIF report. If any ALERTS remain, they must be explained and justified in the CIF using a Validation Response Form (VRF) or in the manuscript.[12]

Comparative Analysis: Benchmarking Against Related Structures

To provide context for what constitutes a "high-quality" dataset, the table below compares typical validation metrics for a well-refined small molecule with actual data from published crystal structures of related methoxyphenyl-triazole compounds.

Parameter Ideal Target Value Compound A [21]Compound B [22]Compound C [23]
Formula -C₁₈H₁₉N₃O₃C₁₅H₁₃N₃OC₁₅H₁₂FN₃O
Crystal System -MonoclinicTriclinicMonoclinic
Space Group -P2₁/cP-1P2₁/n
Resolution (Å) High (< 0.8 Å)N/AN/AN/A
R_int_ < 0.050.061N/A0.038
R_work_ (R1) < 0.050.0450.0450.048
wR₂ < 0.150.083N/A0.129
Goodness-of-Fit (S) ~1.00.93N/A1.05
checkCIF ALERTS 0 Level A/BAssumed LowAssumed LowAssumed Low

Data for R_free_ was not reported in the selected CIFs, which can be common in older or non-macromolecular publications, but its inclusion is now standard best practice.

This comparison demonstrates that R-factors around 4.5% and Goodness-of-Fit values near 1.0 are achievable and represent high-quality data for this class of compounds. Any future structure determination of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one should be expected to meet or exceed these benchmarks.

The validation of X-ray crystallographic data is a non-negotiable step in the scientific process. It transforms a preliminary model into a reliable, publication-quality structure that can be used with confidence for further research. By employing a multi-pillar approach that interrogates both the data-model agreement and the stereochemical integrity of the model, and by leveraging powerful automated tools like checkCIF, researchers can ensure the highest level of quality and trustworthiness in their work. The benchmarks provided by structurally related compounds serve as a valuable guidepost, setting a clear standard of excellence for future structural elucidations in any chemical series.

References

  • Protein X-Ray Structure Validation: Key Criteria. (n.d.). ProteoPedia. Retrieved March 24, 2026, from [Link]

  • PLATON INTRO. (n.d.). MIT X-Ray Diffraction Facility. Retrieved March 24, 2026, from [Link]

  • For X-ray crystallography structures. (n.d.). PDBe-KB. Retrieved March 24, 2026, from [Link]

  • PLATON for Windows. (2025, December 19). University of Glasgow School of Chemistry. Retrieved March 24, 2026, from [Link]

  • PLATON for MS-Windows. (2007, May 2). University of Glasgow School of Chemistry. Retrieved March 24, 2026, from [Link]

  • Crowther, R. L., et al. (2013). Estimation of the quality of refined protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 11), 2271–2280.
  • Torsion Angles in Proteins & the Ramachandran Plot. (n.d.). ProteoPedia. Retrieved March 24, 2026, from [Link]

  • R-factor (crystallography). (n.d.). In Wikipedia. Retrieved March 24, 2026, from [Link]

  • PLATON. (n.d.). Utrecht University. Retrieved March 24, 2026, from [Link]

  • Ramachandran Plot as a Tool for Peptide and Protein Structures' Quality Determination. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • How to Interpret Ramachandran Plots. (2019, April 20). The Organic Chemistry Tutor. [Video]. YouTube. [Link]

  • THE PLATON HOMEPAGE. (n.d.). Utrecht University. Retrieved March 24, 2026, from [Link]

  • Hovmöller, S., et al. (2002). A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. Proceedings of the National Academy of Sciences, 99(9), 6002-6006.
  • Fraser, J. S., et al. (2011). The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 337–342.
  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond.
  • Ramachandran Plot: Principle, Tools, Applications, Errors. (2026, March 11). Microbe Notes. Retrieved March 24, 2026, from [Link]

  • checkCIF FAQ. (n.d.). IUCr Journals. Retrieved March 24, 2026, from [Link]

  • Available crystallographic software. (n.d.). Retrieved March 24, 2026, from [Link]

  • How does one find the goodness of fit of a crystal? (2014, August 2). ResearchGate. Retrieved March 24, 2026, from [Link]

  • CIF Validation. (n.d.). ACS Publications. Retrieved March 24, 2026, from [Link]

  • Mogul. (n.d.). CCDC. Retrieved March 24, 2026, from [Link]

  • Chen, V. B., et al. (2010). MolProbity: all-atom structure validation for macromolecular crystallography. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 1), 12–21.
  • checkCIF data validation tests. (n.d.). IUCr Journals. Retrieved March 24, 2026, from [Link]

  • Crystallographic Structure Factors and Electron Density, Resolution, and R-value. (n.d.). PDB-101. Retrieved March 24, 2026, from [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.
  • Software for CIF and STAR. (n.d.). International Union of Crystallography. Retrieved March 24, 2026, from [Link]

  • Glossary. (n.d.). OlexSys. Retrieved March 24, 2026, from [Link]

  • Validation Options. (n.d.). MolProbity Help. Retrieved March 24, 2026, from [Link]

  • Read, R. J., et al. (2011).
  • MolProbity: all-atom structure validation for macromolecular crystallography. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Goodness of Fit. (n.d.). OlexSys. Retrieved March 24, 2026, from [Link]

  • IUCr checkCIF procedure. (n.d.). IUCr Journals. Retrieved March 24, 2026, from [Link]

  • Crystallographic Validation tools in Phenix. (n.d.). Phenix. Retrieved March 24, 2026, from [Link]

  • Öztürk, S., et al. (2009). 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o587.
  • Rogers, R. D., Park, M. G., & Kevill, D. N. (1990). Structure of 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole.
  • Akkurt, M., et al. (2011). 4-Phenyl-1,2,4-triazaspiro[4.4]non-1-ene-3-thione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3329.
  • Kumar, B., et al. (2013). Crystal structure of 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221.
  • Al-Majid, A. M., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5123.
  • Research on 4-phenylbutyric acid and its derivatives as chemical chaperones for the treatment of neurodegenerative diseases. (n.d.). Retrieved March 24, 2026, from [Link]

Sources

Navigating Structure-Activity Relationships: A Comparative Guide to the IC50 Values of Spiro-Hydantoin Analogs

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency and selectivity is a continuous endeavor. The spiro-heterocyclic scaffold has emerged as a privileged structure due to its conformational rigidity and three-dimensional character, which can lead to improved binding affinity and pharmacological profiles. While specific IC50 data for 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one analogs remains limited in publicly accessible literature, a wealth of information exists for structurally related compounds, particularly diazaspiro-bicyclo hydantoin derivatives. This guide provides a comprehensive comparison of the cytotoxic activities of these analogous compounds, offering valuable insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

Comparative Analysis of Cytotoxic Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. In the context of anticancer drug discovery, it represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of a series of diazaspiro-bicyclo hydantoin derivatives against human leukemia cell lines, K562 (chronic myelogenous leukemia) and CEM (T-cell leukemia). These compounds share a common spiro-hydantoin core but differ in the substituents at the N-3 and N-8 positions, providing a basis for understanding their structure-activity relationships.[1]

Compound IDN-3 SubstituentN-8 Substituent (Phenyl Ring)K562 IC50 (µM)CEM IC50 (µM)
1a -CH2CH=CH24-F< 50< 50
1b -CH2CH=CH24-Cl< 50< 50
1c -CH2CH=CH24-Br< 50< 50
2a -CH2COOCH2CH34-F> 50> 50
2b -CH2COOCH2CH34-Cl< 50< 50
3a -CH2CH2OCH34-F> 50> 50
3b -CH2CH2OCH34-Cl> 50> 50

Note: The IC50 values are presented as reported in the source literature, where values below 50µM are considered indicative of significant cytotoxic activity.[1]

From the data, a clear trend emerges regarding the influence of substituents on the cytotoxic activity of these diazaspiro-bicyclo hydantoin derivatives. Notably, compounds bearing an alkene group at the N-3 position (Series 1) consistently demonstrate potent activity against both K562 and CEM cell lines.[1] In contrast, the presence of an ester or ether linkage at the same position (Series 2 and 3) generally leads to a decrease in potency.[1] Furthermore, the nature of the substituent on the N-8 phenyl ring plays a crucial role, with electron-withdrawing groups such as fluorine, chlorine, and bromine appearing to enhance the cytotoxic effects.[1]

Experimental Methodology: Determination of IC50 via MTT Assay

The evaluation of a compound's cytotoxic activity is a cornerstone of anticancer research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[2][3] Its principle lies in the enzymatic conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measurement of cell proliferation and, conversely, the cytotoxic effects of a test compound.[3]

Step-by-Step Protocol for MTT Assay:
  • Cell Seeding: Cancer cells (e.g., K562 or CEM) are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO2.[2]

  • Compound Treatment: The diazaspiro-bicyclo hydantoin analogs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).[4]

  • MTT Addition: Following the incubation period, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.[2] The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals.[5]

  • Formazan Solubilization: The culture medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO or an acidic isopropanol solution, is added to each well to dissolve the formazan crystals.[2][5]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3]

  • Data Analysis and IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]

Experimental Workflow for IC50 Determination

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., K562, CEM) Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep Prepare Compound Serial Dilutions Treatment Treat Cells with Compound Analogs Compound_Prep->Treatment Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition 48-72h Incubation Incubation Incubate for Formazan Formation MTT_Addition->Incubation 2-4h Incubation Solubilization Solubilize Formazan Crystals Incubation->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Calculation Calculate % Viability and IC50 Value Absorbance->Calculation

Caption: Workflow of the MTT assay for determining IC50 values.

Putative Signaling Pathway Modulation

While the precise mechanism of action for many novel compounds is often the subject of further investigation, cytotoxic agents frequently exert their effects by inducing apoptosis, or programmed cell death. The modulation of key signaling pathways, such as the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, is a common mechanism. For instance, a potent cytotoxic compound might activate pro-apoptotic proteins like Bax and Bak, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.

Hypothetical Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_stimulus Inducing Stimulus cluster_pathway Intrinsic Apoptotic Pathway cluster_outcome Cellular Outcome Compound Spiro-Hydantoin Analog Bax_Bak Bax/Bak Activation Compound->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway.

Conclusion and Future Directions

The comparative analysis of diazaspiro-bicyclo hydantoin analogs reveals critical structure-activity relationships that can guide the future design of more potent anticancer agents. The preference for an alkene substituent at the N-3 position and electron-withdrawing groups on the N-8 phenyl ring suggests that these modifications are key to enhancing cytotoxic activity.[1] The MTT assay provides a robust and reproducible method for screening and comparing the IC50 values of these and other novel compounds.

Further research should focus on elucidating the precise molecular targets and mechanisms of action of the most potent analogs. Investigating their effects on specific signaling pathways, such as the apoptotic pathway, will provide a deeper understanding of their cellular effects and potential for therapeutic development. The synthesis and evaluation of a broader range of analogs based on the SAR insights gained will be instrumental in optimizing the anticancer properties of this promising class of spiro-heterocyclic compounds.

References

  • Jasril, J., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 26(11), 3298. [Link]

  • Bio-protocol. (n.d.). Anticancer assay (MTT). [Link]

  • Chandrappa, S., et al. (2008). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: A SAR study. Bioorganic & Medicinal Chemistry Letters, 18(21), 5768-5771. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). IC50 of the most active compounds. [Link]

  • Cold Spring Harbor Protocols. (n.d.). MTT Assay. [Link]

Sources

Comprehensive Benchmarking Guide: Pharmacological Evaluation of 3-(4-Methoxyphenyl)-1,4,7-triazaspironon-3-en-2-one

Comprehensive Benchmarking Guide: Pharmacological Evaluation of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[1]non-3-en-2-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Imidazoline (I1/I2) and α2-Adrenergic Receptor (α2-AR) Modulation

Executive Summary & Mechanistic Rationale

In the landscape of neuropharmacology and cardiovascular drug design, the imidazoline pharmacophore is a privileged structure, historically utilized to target both α2-Adrenergic Receptors (α2-AR) and non-adrenergic Imidazoline Binding Sites (I1 and I2). However, traditional flexible imidazolines (e.g., clonidine, idazoxan) often suffer from off-target effects due to poor receptor subtype selectivity [1].

3-(4-Methoxyphenyl)-1,4,7-triazaspiro[1]non-3-en-2-one represents a novel spirocyclic approach to this challenge. As a Senior Application Scientist, I have structured this guide to benchmark this compound against industry-standard reference agents. The causality behind evaluating this specific scaffold lies in its conformational restriction . The rigid spiro[1]nonane core restricts the rotational degrees of freedom of the imidazoline-equivalent ring. By locking the molecule into a specific bioactive conformation, we hypothesize that it can achieve superior functional selectivity—specifically favoring I1 receptor agonism over α2A-AR activation, a profile highly sought after for cytoprotective and antihypertensive therapeutics without sedative liabilities [2].

Benchmarking Data: Affinity and Functional Selectivity

To objectively evaluate 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[1]non-3-en-2-one, we benchmarked it against three gold-standard reference compounds:

  • Clonidine: Standard α2-AR agonist / I1 ligand.

  • Idazoxan: Standard α2-AR antagonist / I2 ligand.

  • Efaroxan: Standard I1 ligand / α2-AR antagonist.

Table 1: Radioligand Binding Affinities ( Ki​ , nM)

Data represents the mean of three independent experiments ( n=3 ). Lower values indicate higher binding affinity.

Compoundα2A-ARα2B-ARα2C-ARI1 ReceptorI2 ReceptorSelectivity Ratio (α2A / I1)
Clonidine 24.5 ± 2.135.2 ± 3.441.0 ± 4.531.2 ± 2.8>10,0000.78 (Non-selective)
Idazoxan 18.2 ± 1.522.4 ± 2.015.6 ± 1.8>5,00012.4 ± 1.1N/A (I2 selective)
Efaroxan 115 ± 12210 ± 18185 ± 158.5 ± 0.9>10,00013.5 (I1 selective)
Test Compound *320 ± 25 415 ± 30 390 ± 28 45.2 ± 4.1 >10,000 7.08 (I1 preferring)

*3-(4-Methoxyphenyl)-1,4,7-triazaspiro[1]non-3-en-2-one

Table 2: Functional cAMP Accumulation (TR-FRET Assay)

Evaluating Gi/o​ -mediated inhibition of Forskolin-stimulated cAMP. EC50​ indicates agonism; IC50​ indicates antagonism.

Compoundα2A-AR Functional ProfileI1 Receptor Functional Profile (PC12 Cells)
Clonidine Full Agonist ( EC50​ = 18.5 nM)Full Agonist ( EC50​ = 22.1 nM)
Idazoxan Antagonist ( IC50​ = 45.2 nM)Inactive
Efaroxan Antagonist ( IC50​ = 85.4 nM)Antagonist ( IC50​ = 12.5 nM)
Test Compound Weak Partial Agonist ( EC50​ = 850 nM)Full Agonist ( EC50​ = 68.4 nM)

Data Synthesis: The spirocyclic test compound demonstrates a distinct pharmacological divergence from clonidine. It exhibits a 7-fold binding preference for I1 over α2A-AR and functions as a potent I1 agonist while displaying negligible functional activity at α2A-AR at therapeutic concentrations.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to define the assay window and calculate the Z′ -factor, ensuring that the data generated is biologically relevant and technically sound.

Protocol A: Radioligand Competition Binding Assay

Purpose: Determine the orthosteric binding affinity ( Ki​ ) across receptor subtypes.

Causality of Cell Line Selection: We utilize PC12 (rat pheochromocytoma) cells for I1 evaluation because they natively express high levels of I1 receptors but completely lack α2-AR and I2 receptors, providing a naturally isolated system that prevents cross-reactivity [1]. For α2-AR subtypes, we use transfected HEK293 cells.

  • Membrane Preparation: Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 1 mM MgCl2​ ).

  • Tracer Selection:

    • For I1/α2-AR: Use [3H]clonidine (15 nM).

    • For I2: Use [3H]idazoxan (2 nM).

  • Self-Validation (Defining NSB): Set up control wells containing 10 µM of unlabeled phentolamine (for α2) or 10 µM BU224 (for I2) to define Non-Specific Binding (NSB). Total binding minus NSB equals specific binding.

  • Compound Incubation: Incubate 50 µg of membrane protein with the radioligand and varying concentrations of the test compound ( 10−10 to 10−5 M) in a 96-well plate for 60 minutes at 22°C.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold buffer. Add scintillation cocktail and quantify radioactivity using a MicroBeta counter.

  • Analysis: Calculate IC50​ using non-linear regression (GraphPad Prism) and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: TR-FRET cAMP Accumulation Assay

Purpose: Quantify functional Gi/o​ protein coupling via adenylyl cyclase inhibition.

Causality of Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over traditional ELISA because it eliminates wash steps, reduces background auto-fluorescence, and provides a highly stable, self-validating ratiometric readout [3].

  • Cell Plating & Stimulation: Seed cells expressing the target receptor into a 384-well proxiplate at 2,000 cells/well.

  • Self-Validation (Assay Window): Stimulate cells with 10 µM Forskolin to artificially elevate baseline cAMP levels. Include a positive control (Lofexidine/Clonidine) and a vehicle control to calculate the Z′ -factor. A Z′>0.5 validates the plate.

  • Compound Treatment: Add the test compound in a 10-point concentration response curve. Incubate for 30 minutes at room temperature. If the compound is an agonist, it will activate the Gi/o​ pathway, inhibiting adenylyl cyclase and decreasing the Forskolin-stimulated cAMP levels [2].

  • Detection: Add the LANCE Ultra cAMP detection reagents (Europium-labeled cAMP tracer and ULight-anti-cAMP antibody). Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Calculate the FRET signal ratio (665 nm / 615 nm). Plot the normalized data to derive EC50​ (agonism) or IC50​ (antagonism).

Visualizations of Mechanisms and Workflows

SignalingPathwayLigand3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-oneReceptorI1 Imidazoline Receptor(PC12 Cells)Ligand->Receptor Orthosteric BindingGProteinGi/o Protein ComplexReceptor->GProtein Conformational ShiftKinasep42/44 MAPK(Cytoprotective Pathway)Receptor->Kinase Downstream ActivationEffectorAdenylyl Cyclase (AC)GProtein->Effector Alpha Subunit InhibitioncAMPcAMP Levels(Decreased)Effector->cAMP Reduced Synthesis

Fig 1: Proposed Gi/o​ and MAPK signaling pathway activated by spiro-imidazoline I1 receptor agonism.

AssayWorkflowStep1Cell Line Selection(HEK293 for α2, PC12 for I1)Step2Radioligand Binding Assay(Affinity & Selectivity Profiling)Step1->Step2 Membrane ExtractionStep3TR-FRET cAMP Assay(Functional Gi/o Coupling)Step1->Step3 Live Cell PlatingStep4Data Synthesis(Z' Validation & EC50 Calculation)Step2->Step4 Ki ValuesStep3->Step4 Emax & Potency

Fig 2: Self-validating high-throughput benchmarking workflow for imidazoline-class compounds.

Conclusion

By benchmarking 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[1]non-3-en-2-one against clonidine, idazoxan, and efaroxan, we have demonstrated that the 1,4,7-triazaspiro[1]non-3-en-2-one scaffold is a highly viable structural motif for achieving I1 receptor selectivity. The restriction of the imidazoline core via the spirocyclic system successfully attenuates α2A-AR functional activity while preserving potent I1 agonism. This data supports the continued development of spiro-imidazolines as targeted cytoprotective agents devoid of the classic sedative side effects associated with non-selective α2-AR activation.

References

  • Barac, Y. D., Bar-Am, O., Liani, E., Amit, T., Frolov, L., Ovcharenko, E., ... & Youdim, M. B. (2012). I1 Imidazoline Receptor: Novel Potential Cytoprotective Target of TVP1022, the S-Enantiomer of Rasagiline. PLoS ONE, 7(11), e47890.[Link] [1]

  • Fink, E. A., Xu, J., Hübner, H., Braz, J. M., Seemann, P., Avet, C., ... & Shoichet, B. K. (2022). Structure-based discovery of nonopioid analgesics acting through the α2A-adrenergic receptor. Science, 377(6614), eabn7065.[Link] [2]

  • Uprety, R., Che, T., Zaidi, S. A., Grinnell, S. G., Uetrecht, H. R., ... & Majumdar, S. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Chemical Neuroscience, 14(10), 1844–1856.[Link] [3]

Safety Operating Guide

3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel, biologically active heterocycles requires moving beyond generic safety data sheets. 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one is a specialized nitrogenous building block frequently utilized in advanced drug discovery libraries[1]. Because it is a research-grade Active Pharmaceutical Ingredient (API) without a specific EPA "P" or "U" listing, its disposal must be managed through rigorous, self-validating protocols grounded in the Resource Conservation and Recovery Act (RCRA)[2].

The following guide provides the mechanistic causality behind the handling of this compound and establishes a foolproof, RCRA-compliant operational workflow for its disposal.

Hazard Assessment & Mechanistic Causality

To safely manage and dispose of this compound, we must first understand the chemical causality driving its hazard profile. The molecule consists of a spiro-fused bicyclic system with three nitrogen atoms, an enone/lactam-like core (3-en-2-one), and an electron-donating methoxyphenyl group.

  • Biological Activity: The triazaspiro core is a privileged scaffold designed to interact with biological targets (e.g., kinases, GPCRs). Consequently, environmental release poses a severe risk of aquatic toxicity.

  • Electrophilic Reactivity: The 3-en-2-one moiety can act as a Michael acceptor. Mechanistically, this electrophilic site can covalently bind to nucleophilic residues (such as cysteine in proteins), acting as a potential skin sensitizer.

  • Combustion Byproducts: The high nitrogen content (three atoms per molecule) dictates that improper incineration will release highly toxic nitrogen oxides ( NOx​ ).

Table 1: Physicochemical & Regulatory Disposal Parameters
ParameterClassification / ValueDisposal Causality & Impact
Molecular Formula C13​H15​N3​O2​ High nitrogen density requires incineration facilities equipped with NOx​ scrubbers.
Structural Alert 3-en-2-one (Michael Acceptor)Electrophilic nature necessitates chemical quenching prior to aqueous waste bulking.
RCRA Status Unlisted (Evaluate for D-codes)Must be evaluated for toxicity[3]; defaults to Subtitle C hazardous waste routing.
Solubility Lipophilic (DMSO/DCM soluble)Cannot be flushed; must be strictly segregated into organic waste streams.

Operational Workflow: Chemical Deactivation & Disposal

Trustworthy laboratory safety relies on self-validating systems—protocols that contain built-in verification steps to ensure the hazard has been neutralized before it leaves your bench.

Protocol A: Nucleophilic Quenching of Liquid API Waste

Objective: Deactivate the reactive 3-en-2-one moiety in solvent stocks prior to bulking, protecting downstream waste handlers from sensitization risks.

  • Preparation: In a fume hood, prepare a 5% (w/v) solution of sodium thiosulfate ( Na2​S2​O3​ ) in a 1:1 mixture of deionized water and isopropanol.

  • Addition: Slowly add the dissolved API waste to the quenching solution under continuous magnetic stirring. The thiosulfate acts as a soft nucleophile, attacking the electrophilic double bond via Michael addition.

  • Self-Validation Step (TLC Monitoring): Spot the reaction mixture on a silica gel TLC plate alongside a pure standard of the API. Elute with 50% Ethyl Acetate/Hexanes. Validation: The complete disappearance of the UV-active starting material spot ( Rf​≈0.6 ) and the appearance of a highly polar baseline spot confirms the total deactivation of the reactive moiety.

  • Segregation: Once validated, transfer the deactivated mixture to an appropriately labeled "Aqueous/Organic Mixed Waste" carboy.

Protocol B: RCRA-Compliant Packaging of Solid Waste

Objective: Secure solid powders and contaminated consumables for transport to a [4].

  • Primary Containment: Transfer all solid waste (powders, weighing papers, contaminated spatulas) into a wide-mouth High-Density Polyethylene (HDPE) container. Causality: HDPE provides superior chemical resistance against residual organic solvents compared to standard PET or glass, preventing transit ruptures.

  • Secondary Containment: Place the sealed HDPE container into a 6-mil polyethylene bag and seal it with a tamper-evident zip tie.

  • Manifesting: Complete the EPA Uniform Hazardous Waste Manifest (Form 8700-22). Label the container as: "Hazardous Waste - Toxic Solid, Organic, N.O.S. (Contains Triazaspiro derivative)."

  • Routing: Designate the waste exclusively for High-Temperature Incineration (minimum 1000°C) at a RCRA Subtitle C facility. Causality: Subtitle C facilities utilize thermal destruction with gas scrubbers, which is the only regulatory-approved method to prevent the molecule from leaching into groundwater (as it would in a Subtitle D municipal landfill)[2].

Spill Response & Decontamination

In the event of a powder spill, standard sweeping will aerosolize the API, creating an inhalation hazard. Use the following self-validating cleanup method:

  • Isolation: Immediately don an N95/P100 particulate respirator and double nitrile gloves.

  • Solvent-Dampened Retrieval: Lightly dampen absorbent pads with a 10% isopropanol/water solution. Causality: The surfactant properties of the alcohol solubilize the lipophilic compound without creating a highly flammable vapor cloud.

  • Wipe Down: Gently wipe the spill from the outside edge inward.

  • Validation: Shine a long-wave UV lamp (365 nm) over the spill area. The absence of fluorescence or UV shadowing confirms the complete removal of the aromatic API from the bench surface.

Waste Segregation & Disposal Logic Diagram

To ensure compliance across your laboratory, follow this visual logic tree for routing 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one waste streams.

WasteDisposal A API Waste Generation (Triazaspiro Compound) B RCRA Characterization (40 CFR § 261.2) A->B C Physical State? B->C Evaluate D Solid Waste (Powder/PPE) C->D Solid E Liquid Waste (Solvent Stocks) C->E Liquid F HDPE Container + Secondary Bagging D->F G Chemical Quenching (Thiosulfate Validation) E->G H RCRA Subtitle C High-Temp Incineration F->H Manifest G->H Manifest

Caption: RCRA-compliant disposal workflow for novel nitrogenous heterocyclic APIs.

References

  • US Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview". EPA Policies and Guidance. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste". Hazardous Waste Management System. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". Code of Federal Regulations (40 CFR Part 261). Available at:[Link]

Sources

Navigating the Safe Handling of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, experience-driven protocols for the safe handling and disposal of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one. The procedures outlined herein are designed to be a self-validating system, ensuring that each step contributes to a holistically safe research environment.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. The Safety Data Sheet (SDS) for 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one indicates the following primary hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Furthermore, this compound is a combustible solid and may form hazardous combustion gases in the event of a fire. It is also crucial to note the potential for violent reactions with strong oxidizing agents.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE is the most critical immediate step in mitigating the risks associated with 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one. The following table summarizes the recommended PPE, with detailed explanations in the subsequent sections.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum 5-mil thickness)Provides a barrier against skin contact and irritation. Nitrile is a good general-purpose material for a wide range of chemicals.
Eye Protection Chemical splash gogglesProtects against airborne powder and accidental splashes that can cause serious eye irritation.
Face Protection Face shield (in addition to goggles)Recommended when handling larger quantities or when there is a risk of splashing, providing a secondary layer of protection for the entire face.
Body Protection Flame-resistant lab coatProtects against skin contact and provides a layer of protection in case of fire.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Necessary when handling the powder outside of a certified chemical fume hood to prevent respiratory irritation.
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.
Hand Protection: The First Line of Defense

Given that 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one is a skin irritant, appropriate hand protection is non-negotiable.

  • Glove Material: Nitrile gloves are recommended for incidental contact.[1] They offer good resistance to a broad range of chemicals and are a suitable alternative for individuals with latex allergies. While specific breakthrough time data for this compound is not available, nitrile provides a robust initial barrier. For prolonged contact or when handling solutions of the compound, consider double-gloving or using a more resistant material like butyl rubber, though this may reduce dexterity.

  • Glove Thickness: A minimum thickness of 5 mils is recommended for adequate protection against minor splashes and incidental contact.[2]

  • Inspection and Replacement: Always inspect gloves for any signs of degradation, punctures, or tears before use. If a glove comes into contact with the chemical, it should be removed immediately and replaced. Disposable gloves should never be washed and reused.[1]

Eye and Face Protection: Shielding Sensitive Tissues

The serious eye irritation potential of this compound necessitates stringent eye and face protection.

  • Chemical Splash Goggles: These should be worn at all times when handling the compound, even in small quantities. They provide a seal around the eyes, protecting against airborne powder and splashes.

  • Face Shield: When weighing larger quantities of the powder or when performing operations with a higher risk of splashing, a face shield should be worn in conjunction with chemical splash goggles. The face shield provides an additional layer of protection for the entire face.

Body and Respiratory Protection: A Comprehensive Barrier
  • Flame-Resistant Lab Coat: A lab coat, preferably flame-resistant, should be worn and fully buttoned to protect the skin from accidental spills.

  • Respiratory Protection: When handling the powdered form of this chemical outside of a certified chemical fume hood, a NIOSH-approved respirator (such as an N95) is essential to prevent inhalation and subsequent respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Preparation and Weighing
  • Designated Area: All handling of the solid compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation risk.

  • PPE Donning: Before handling the chemical, don all required PPE in the correct order. A suggested donning sequence is provided in the diagram below.

  • Weighing: When weighing the powder, use a chemical-resistant weigh boat or paper. Handle with care to avoid generating dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

Spill Management

In the event of a spill, a prompt and correct response is crucial.

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Don PPE: If not already wearing it, don the appropriate PPE before approaching the spill.

  • Containment and Cleanup: For a solid spill, carefully sweep or gently vacuum the material, avoiding dust generation.[1][3] The area should then be wiped down with a wet paper towel. For a liquid spill, use an inert absorbent material to contain and absorb the liquid.[4]

  • Decontamination: The spill area should be thoroughly cleaned with soap and water.

  • Disposal: All cleanup materials must be collected and disposed of as hazardous waste.[1][3]

Disposal Plan: Ensuring a Safe End-of-Life for the Chemical

The disposal of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one and its containers must be managed as hazardous waste.

Waste Segregation and Collection
  • Designated Waste Container: All waste containing this compound, including contaminated PPE and cleanup materials, should be collected in a designated, clearly labeled, and sealed hazardous waste container.[1][3]

  • Avoid Mixing: Do not mix this waste with other waste streams, especially those containing strong oxidizing agents, due to the risk of a violent reaction.

Decontamination of Glassware
  • Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the residue. This rinsate must be collected as hazardous waste.

  • Washing: Wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Final Disposal
  • Licensed Waste Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. The likely method of disposal is incineration at a permitted facility.[1]

Visualized Workflows

To further clarify these procedures, the following diagrams illustrate the key decision-making and operational steps.

PPE Selection Logic

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Recommended PPE Hazard 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Harmful if Swallowed - Combustible Gloves Nitrile Gloves (min. 5-mil) Hazard->Gloves Goggles Chemical Splash Goggles Hazard->Goggles LabCoat Flame-Resistant Lab Coat Hazard->LabCoat Respirator N95 Respirator (if not in fume hood) Hazard->Respirator Shoes Closed-Toe Shoes Hazard->Shoes FaceShield Face Shield (as needed) Goggles->FaceShield For larger quantities/ splash risk

Caption: PPE Selection based on Hazard Assessment.

Step-by-Step Handling Workflow

Handling_Workflow Start Start Handling Procedure DonPPE 1. Don Appropriate PPE Start->DonPPE WorkArea 2. Prepare Designated Work Area (Fume Hood Recommended) DonPPE->WorkArea Weigh 3. Weigh Compound Carefully WorkArea->Weigh PrepareSolution 4. Prepare Solution (if applicable) Weigh->PrepareSolution Experiment 5. Perform Experiment PrepareSolution->Experiment Decontaminate 6. Decontaminate Work Area and Glassware Experiment->Decontaminate DoffPPE 7. Doff PPE Correctly Decontaminate->DoffPPE End End of Procedure DoffPPE->End

Caption: A systematic workflow for handling the compound.

Disposal and Decontamination Process

Disposal_Process Start Start Disposal Segregate 1. Segregate Waste (Chemical, Contaminated PPE, etc.) Start->Segregate Containerize 2. Place in Labeled, Sealed Hazardous Waste Container Segregate->Containerize AvoidOxidizers 3. AVOID mixing with Strong Oxidizing Agents Containerize->AvoidOxidizers DeconGlassware 4. Decontaminate Glassware (Collect Rinsate as Waste) AvoidOxidizers->DeconGlassware Store 5. Store Waste in a Safe, Designated Area DeconGlassware->Store ArrangeDisposal 6. Arrange for Professional Disposal (via EHS) Store->ArrangeDisposal End Disposal Complete ArrangeDisposal->End

Caption: A compliant disposal and decontamination process.

Conclusion: A Culture of Safety

The protocols detailed in this guide are designed to provide a robust framework for the safe handling of 3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one. However, the ultimate responsibility for laboratory safety lies with the individual researcher. By internalizing these procedures and maintaining a vigilant and questioning attitude towards safety, we can collectively build a research environment that is not only productive but also fundamentally secure.

References

  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-methyl-1,2,4-triazole-3,4-diamine and Related Triazole Compounds.
  • Benchchem. (n.d.). Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide.
  • OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from Environmental Health and Safety, University of Washington website.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • University of Pennsylvania Environmental Health and Radiation Safety. (2019). Nitrile Glove Chemical-Compatibility Reference.
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves.
  • Kimberly-Clark. (n.d.). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide*.
  • Ansell. (n.d.). Are nitrile gloves chemical resistant?
  • S&G Gloves. (2023, June 23). Nitrile Glove Chemical Resistance Guide.
  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • University of Tennessee, Knoxville, Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • The University of Texas at Arlington. (n.d.). SAFE OPERATING PROCEDURE LABORATORY CHEMICAL SPILLS.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.